Product packaging for 8-Methoxyquinazolin-4-OL(Cat. No.:CAS No. 16064-27-0)

8-Methoxyquinazolin-4-OL

Cat. No.: B105573
CAS No.: 16064-27-0
M. Wt: 176.17 g/mol
InChI Key: CKBSLDWXPYMOIT-UHFFFAOYSA-N
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Description

8-Methoxyquinazolin-4-ol (CAS 16064-27-0) is a high-purity quinazoline derivative supplied as a pale purple solid with a predicted density of 1.32±0.1 g/cm³ and a melting point of 298-300°C (methanol) . This compound serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents . The quinazoline core is a key structural motif in several approved tyrosine kinase inhibitor drugs, underscoring its therapeutic significance . In recent research, 8-methoxyquinazoline-based derivatives have been rationally designed as potent disruptors of the β-catenin/TCF4 protein-protein interaction, a key node in the oncogenic Wnt/β-catenin signaling pathway . Compounds built on this scaffold have demonstrated cytotoxic potency comparable to imatinib mesylate against cancer cell lines with constitutively activated β-catenin/TCF4 signaling, including HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cells, with IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM . The most promising derivative induced apoptosis, inhibited cell migration, and significantly downregulated the expression of Wnt target genes . Furthermore, the quinazolin-4(3H)-one scaffold, to which this compound is closely related, is also being extensively investigated for its antistaphylococcal activities, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains . As a building block, this compound provides researchers with a critical intermediate for the synthesis and optimization of new bioactive molecules targeting a spectrum of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B105573 8-Methoxyquinazolin-4-OL CAS No. 16064-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSLDWXPYMOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511227
Record name 8-Methoxyquinazolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-27-0
Record name 8-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydroquinazolin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxyquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis and property determination, and explores its potential interaction with key biological signaling pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₉H₈N₂O₂, exists in tautomeric equilibrium with its keto form, 8-Methoxyquinazolin-4(3H)-one. The quinazolinone scaffold is a prominent feature in many biologically active molecules.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 176.17 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 16064-27-0--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Light brown or pale purple solid--INVALID-LINK--[1], --INVALID-LINK--[2]
Melting Point 298-300 °C--INVALID-LINK--[1]
Boiling Point (Predicted) 340.0 ± 44.0 °C--INVALID-LINK--[1]
Density (Predicted) 1.32 ± 0.1 g/cm³--INVALID-LINK--[1]
pKa (Predicted) 0.93 ± 0.20--INVALID-LINK--[1]
Solubility Data not available in the reviewed literature. A proposed experimental protocol is provided below.
LogP Data not available in the reviewed literature. A proposed experimental protocol is provided below.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the cyclocondensation of 2-amino-3-methoxybenzoic acid with formamide, a common method for preparing quinazolin-4-ones.

Reaction Scheme:

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-amino-3-methoxybenzoic acid (1.0 equivalent) with an excess of formamide (10-15 equivalents).

  • Heat the reaction mixture to 150-160 °C with continuous stirring.

  • Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water to remove any remaining formamide.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield purified this compound.

  • Dry the purified product under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound in various aqueous-based media.

Materials:

  • This compound

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to separate vials containing deionized water, PBS (pH 7.4), and 0.1 N HCl. The presence of undissolved solid should be visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Centrifuge the vials to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard calibration curve.

  • Calculate the solubility in mg/mL or µg/mL for each solvent system.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical approach for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • In a separatory funnel or centrifuge tube, combine a known volume of the stock solution with a known volume of the other immiscible solvent (e.g., 10 mL of the aqueous solution and 10 mL of n-octanol).

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a validated HPLC method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).

Biological Context and Signaling Pathways

Derivatives of 8-methoxyquinazoline have been investigated for their potential as cytotoxic agents that target the β-catenin/TCF4 signaling pathway.[3] This pathway is a component of the canonical Wnt signaling cascade, which is crucial in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers.

The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inhibition of a "destruction complex" (comprising APC, Axin, GSK3β, and CK1), which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, such as TCF4, to activate the transcription of target genes involved in cell proliferation and survival.

8-methoxyquinazoline derivatives may exert their anti-cancer effects by disrupting the interaction between β-catenin and TCF4, thereby inhibiting the transcription of oncogenic target genes.

Wnt/β-catenin Signaling Pathway and Potential Inhibition

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to TCF4 TCF4 beta_catenin_nuc->TCF4 binds to Gene Target Gene Transcription TCF4->Gene activates Quinazoline This compound Derivatives Quinazoline->TCF4 inhibits binding

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 8-Methoxyquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometry fragmentation behavior of 8-Methoxyquinazolin-4-OL, a significant scaffold in medicinal chemistry. Understanding the fragmentation patterns of this and related molecules is crucial for structural elucidation, metabolite identification, and impurity profiling in drug discovery and development. This document outlines common fragmentation pathways observed for methoxy-substituted quinazolinones, supported by data from analogous compounds, and provides standardized experimental protocols for their analysis.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of these compounds. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent molecule into characteristic product ions. The fragmentation pathways are influenced by the core quinazolinone structure and the nature and position of its substituents. The presence of a methoxy group at the 8-position introduces specific fragmentation channels that are key to its identification.

Predicted Mass Spectrometry Fragmentation of this compound

The protonated molecule, [M+H]⁺, of this compound (C₉H₈N₂O₂) has an exact mass of 177.0659 g/mol . Upon CID, several fragmentation pathways are anticipated:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical.

  • Loss of Formaldehyde (CH₂O): Another characteristic fragmentation of methoxy groups involves a rearrangement followed by the neutral loss of formaldehyde.

  • Loss of Carbon Monoxide (CO): Fragmentation of the quinazolinone ring often involves the loss of a CO molecule.

  • Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the quinazolinone core can undergo an RDA reaction, leading to cleavage of the ring system.

Based on these principles, a proposed fragmentation pathway is illustrated below.

Quantitative Fragmentation Data

The following table summarizes the predicted prominent ions in the ESI-MS/MS spectrum of this compound. The m/z values are calculated for the monoisotopic masses. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructurePredicted Relative Abundance
177.07162.05•CH₃[M+H-•CH₃]⁺Moderate
177.07147.06CH₂O[M+H-CH₂O]⁺High
177.07149.06CO[M+H-CO]⁺Moderate to High
149.06121.05CO[M+H-2CO]⁺Low to Moderate
147.06119.05CO[M+H-CH₂O-CO]⁺High

Visualization of Fragmentation Pathways

The logical relationships in the proposed fragmentation of this compound can be visualized using the following diagrams.

fragmentation_pathway parent [M+H]⁺ m/z 177.07 frag1 [M+H-•CH₃]⁺ m/z 162.05 parent->frag1 -•CH₃ frag2 [M+H-CH₂O]⁺ m/z 147.06 parent->frag2 -CH₂O frag3 [M+H-CO]⁺ m/z 149.06 parent->frag3 -CO frag5 [M+H-CH₂O-CO]⁺ m/z 119.05 frag2->frag5 -CO frag4 [M+H-2CO]⁺ m/z 121.05 frag3->frag4 -CO

Caption: Proposed CID fragmentation pathway of protonated this compound.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound and related small molecules by LC-MS/MS.

Sample Preparation

Proper sample preparation is critical for robust and reproducible LC-MS/MS analysis.

Objective: To prepare a clean sample solution at an appropriate concentration for LC-MS/MS injection.

Materials:

  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Preparation: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

  • Sample Dilution: For unknown samples, dissolve the material in methanol and dilute with 50:50 methanol/water to an estimated concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into clean autosampler vials to remove any particulate matter that could clog the LC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines typical conditions for the separation and detection of this compound.

Objective: To achieve chromatographic separation and generate MS/MS spectra for the target analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific compound and column.

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Temperature: 350-450 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Gas: Argon

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 177.07.

  • MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 177.07 and scan for product ions over a relevant mass range (e.g., m/z 50-180).

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A typical starting point would be 15-25 eV. A collision energy ramp can also be used to observe a wider range of fragments.

Experimental Workflow Visualization

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Serial Dilution) stock->working filter Filter Samples (0.22 µm syringe filter) working->filter lc HPLC/UHPLC Separation (C18 Column) filter->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 spectrum Analyze Mass Spectrum ms2->spectrum pathway Propose Fragmentation Pathway spectrum->pathway

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, centered on the loss of fragments from the methoxy group and the quinazolinone core, offer a basis for the identification and structural confirmation of this and related compounds. The provided experimental protocols serve as a robust starting point for developing and validating analytical methods for the quantitative and qualitative analysis of these important pharmaceutical building blocks. Further experimental work is warranted to confirm the proposed fragmentation patterns and to explore the fragmentation of a wider range of substituted quinazolinone derivatives.

Infrared Spectroscopy of 8-Methoxyquinazolin-4-OL: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 8-Methoxyquinazolin-4-OL, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific experimental spectrum for this exact molecule is not widely available in public databases, this document compiles representative data based on the well-established characteristic infrared absorptions of the quinazolin-4-one scaffold and related derivatives. The information presented herein serves as a valuable resource for the characterization and analysis of this and similar molecular structures.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds). The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹), which provides a unique "molecular fingerprint." By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, researchers can identify the functional groups present in a molecule and deduce information about its overall structure.

Predicted Infrared Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. This data is compiled from the analysis of the IR spectra of numerous quinazolin-4-one derivatives and related heterocyclic compounds. The presence of the quinazolin-4-one core, along with the methoxy and hydroxyl functional groups, gives rise to a series of predictable absorption peaks.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3200Broad, MediumO-H StretchHydroxyl group (-OH)
3200 - 3000MediumN-H StretchAmide N-H in the quinazolinone ring
3100 - 3000MediumC-H Stretch (Aromatic)Aromatic C-H bonds in the quinazoline ring system
2980 - 2850MediumC-H Stretch (Aliphatic)C-H bonds of the methoxy group (-OCH₃)
1700 - 1660StrongC=O Stretch (Amide I)Carbonyl group of the quinazolin-4-one core
1640 - 1590MediumC=N StretchImine bond within the quinazoline ring
1600 - 1450Medium-StrongC=C Stretch (Aromatic)Carbon-carbon double bonds in the aromatic rings
1260 - 1200StrongC-O Stretch (Aryl Ether)Asymmetric C-O-C stretch of the methoxy group
1100 - 1000MediumC-O Stretch (Aryl Ether)Symmetric C-O-C stretch of the methoxy group
900 - 670Medium-StrongC-H Bending (Aromatic)Out-of-plane bending of aromatic C-H bonds

Experimental Protocol for Infrared Spectroscopy

The following is a detailed, representative methodology for obtaining the infrared spectrum of this compound, based on standard laboratory practices and instrumentation mentioned in the synthesis of related compounds.[1]

Objective: To acquire a high-resolution Fourier-transform infrared (FTIR) spectrum of solid this compound.

Materials and Instrumentation:

  • This compound, solid powder

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker FTIR-8400S or similar)[1]

  • Sample holder for KBr pellets

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • In the agate mortar, gently grind the KBr to a fine, consistent powder.

    • Add the this compound sample to the KBr in the mortar.

    • Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

    • Transfer the resulting powder to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral resolution is generally set to 4 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum.

    • The spectrum is typically displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the infrared spectrum of this compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing start Start: Solid this compound mix Mix with KBr Powder start->mix grind Grind Mixture mix->grind press Press into Pellet grind->press pellet Transparent KBr Pellet press->pellet background Acquire Background Spectrum pellet->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample to Background sample->ratio spectrum Final IR Spectrum ratio->spectrum

Caption: Experimental workflow for IR spectroscopy of this compound.

References

Biological Activity Screening of 8-Methoxyquinazolin-4-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 8-Methoxyquinazolin-4-ol and its structurally related derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2][3] The introduction of a methoxy group at the 8-position has been explored for its potential to modulate various biological activities, primarily focusing on anticancer properties. This document summarizes key findings, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development efforts in this area.

Overview of Biological Activities

Derivatives of 8-methoxyquinazoline have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. The primary mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.

Anticancer Activity

The predominant biological activity reported for 8-methoxyquinazoline derivatives is their anticancer efficacy. Screening against various cancer cell lines has revealed potent cytotoxic effects, with IC50 values often in the low micromolar range. These compounds have been shown to induce apoptosis and inhibit cell migration.[1][2]

Table 1: Cytotoxic Activity of 4,7-disubstituted 8-methoxyquinazoline Derivatives [1][2]

CompoundCell LineIC50 (µM)
18BHCT1165.64 ± 0.68
18BHepG223.18 ± 0.45
18BPrimary human gallbladder cancer cells8.50 ± 1.44

Table 2: Antiproliferative Activity of 8-methoxy-4-anilinoquinoline Derivatives [4]

CompoundCell LineIC50 (µM)
2iHeLa7.15
2iBGC-8234.65

Table 3: Cytotoxic Activity of an 8-methoxy-indolo[2,3-b]quinoline Derivative (MMNC) [5]

CompoundCell LineIC50 (µM)
MMNCHCT1160.33
MMNCCaco-20.51
MMNCAGS3.6
MMNCPANC-118.4
MMNCSMMC-77219.7
Enzyme Inhibition

Beyond general cytotoxicity, certain quinazoline derivatives have been investigated for their inhibitory effects on specific enzymes that are key targets in cancer therapy. These include protein kinases and other enzymes involved in cell signaling and DNA repair.[6][7] For instance, quinazolin-4(3H)-one derivatives have shown inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2.[6]

Key Signaling Pathways

The anticancer effects of 8-methoxyquinazoline derivatives are often attributed to their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

Wnt/β-catenin Signaling Pathway

Several 4,7-disubstituted 8-methoxyquinazoline derivatives have been found to target the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Compound 18B, for example, has been shown to downregulate the β-catenin/TCF4 signaling pathway, leading to reduced expression of Wnt target genes like c-MYC and Cyclin D1.[1][2]

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Wnt Wnt Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ub Ubiquitination & Degradation beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates 8_Methoxyquinazolin_Derivative 8-Methoxyquinazolin Derivative (e.g., 18B) 8_Methoxyquinazolin_Derivative->TCF_LEF Inhibits Interaction

Wnt/β-catenin signaling pathway inhibition.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. An 8-methoxy-indolo[2,3-b]quinoline derivative has been shown to exert its cytotoxic effects by inhibiting the expression of proteins in this pathway.[5]

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes 8_Methoxyquinazolin_Derivative 8-Methoxyquinazolin Derivative 8_Methoxyquinazolin_Derivative->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening of bioactive compounds. The following sections outline the methodologies for key assays mentioned in the literature for evaluating 8-methoxyquinazoline derivatives.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][8]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 or 96 hours).[4][8]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 72-96 hours) B->C D 4. MTT Addition & Incubation C->D E 5. Formazan Solubilization (e.g., DMSO) D->E F 6. Absorbance Reading (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

General workflow for an MTT assay.
Wnt/β-catenin Pathway Activity Assay (TOPFlash/FOPFlash Assay)

This is a luciferase reporter assay used to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[2]

Principle: Cells are co-transfected with two plasmids: one containing a TCF/LEF-responsive promoter driving luciferase expression (TOPFlash) and a control plasmid with a mutated, non-responsive promoter (FOPFlash). A reduction in the TOP/FOP luciferase activity ratio indicates inhibition of the Wnt/β-catenin pathway.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HCT116) with the TOPFlash and FOPFlash reporter plasmids, along with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After transfection, treat the cells with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 hours).[2]

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPFlash and FOPFlash activities to the Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the specific inhibition of β-catenin/TCF-mediated transcription.

Western Blotting for Signaling Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insights into the molecular mechanism of a compound.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., β-catenin, TCF4, p-AKT, total AKT).[2]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The 8-methoxyquinazoline scaffold represents a promising starting point for the development of novel anticancer agents. The existing data strongly suggests that derivatives of this compound warrant further investigation. Future research should focus on:

  • Synthesis and screening of a focused library of this compound analogs to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to identify the direct molecular targets of the most potent compounds.

  • In vivo efficacy and pharmacokinetic studies in relevant animal models to assess their therapeutic potential.

  • Exploration of other potential therapeutic areas , such as anti-inflammatory and neuroprotective applications, given the broad bioactivity of the quinazoline core.

This guide provides a foundational framework for researchers entering this exciting area of drug discovery. The combination of potent biological activity and well-defined mechanisms of action makes the 8-methoxyquinazoline class of compounds a highly attractive area for continued exploration.

References

8-Methoxyquinazolin-4-OL: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methoxyquinazolin-4-OL, a heterocyclic organic compound belonging to the quinazolinone class of molecules. While a detailed historical record of its specific discovery is not extensively documented, its scientific journey is intrinsically linked to the broader exploration of quinazoline and quinazolinone scaffolds in medicinal chemistry. This document outlines the probable synthetic routes, explores the significant biological activities of structurally related analogs, and contextualizes its importance within the landscape of drug discovery, particularly in oncology. Quantitative data from related compounds are presented for comparative analysis, and key experimental protocols are detailed.

Introduction: The Quinazoline Framework

The quinazoline core, a bicyclic aromatic heterocycle, has been a subject of intense scientific interest since its initial synthesis in the late 19th century. Quinazolinones, the oxidized derivatives of quinazolines, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] This has led to the development of several FDA-approved drugs for cancer therapy, including gefitinib, erlotinib, and lapatinib, all of which feature the quinazoline core.[2] The therapeutic potential of quinazoline derivatives is largely attributed to their ability to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[3] this compound, as a member of this important class of compounds, holds potential for biological activity, and its study is a logical extension of the extensive research into quinazolinone-based therapeutics.

Probable Discovery and Synthesis

Synthesis of the Key Precursor: 2-Amino-3-methoxybenzoic Acid

The starting material, 2-amino-3-methoxybenzoic acid, is a critical building block for the synthesis of this compound.[5] It is a substituted anthranilic acid derivative and is used in the preparation of various pharmaceutical compounds, including inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B for potential antitumor treatments.[6]

Cyclization to this compound

The final step in the probable synthesis of this compound involves the reaction of 2-amino-3-methoxybenzoic acid with formamide, which serves as the source of the C2 carbon of the quinazolinone ring. This reaction is typically carried out at elevated temperatures.[1]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-3-methoxybenzoic acid (1.0 equivalent) is mixed with an excess of formamide (approximately 10-20 equivalents).

  • Heating: The reaction mixture is heated to a temperature between 150-160°C for a duration of 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The cooled mixture is then poured into ice-cold water while stirring.

  • Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure compound.[4]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is sparse in publicly available literature, the extensive research on its structural analogs provides a strong basis for inferring its potential therapeutic activities. The quinazolinone scaffold is a well-established pharmacophore, and derivatives with a methoxy group at the 8-position have been investigated for their anticancer properties.

Anticancer Activity of 8-Methoxyquinazoline Derivatives

Numerous studies have demonstrated the cytotoxic effects of 8-methoxyquinazoline derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One area of significant interest is the inhibition of the Wnt/β-catenin signaling pathway, which is often overactivated in cancer.[7] Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been synthesized and shown to disrupt the interaction between β-catenin and TCF4, a critical step in the activation of Wnt target genes.[7]

Furthermore, 8-methoxy-4-anilinoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines, with some compounds showing better IC50 values than the established drug gefitinib.[8]

Table 1: In Vitro Anticancer Activity of Representative 8-Methoxyquinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
18B HCT1165.64 ± 0.68[7]
18B HepG2Not Specified[7]
2i HeLa7.15[8]
2i BGC-8234.65[8]
6b PC35.8[9]
6b A4319.8[9]
6e PC36.2[9]
6e Bcap-377.5[9]

Note: The compounds listed are derivatives of 8-methoxyquinazoline and not this compound itself. The data is presented for comparative and predictive purposes.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of quinazoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 96 hours.

  • MTT Addition: After the incubation period, a fresh MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in 150 µL of DMSO per well.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm.

  • IC50 Determination: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then calculated.[8]

Visualizing the Scientific Context

To better understand the relationships and processes described in this guide, the following diagrams are provided.

G cluster_synthesis Probable Synthesis of this compound 2-Amino-3-methoxybenzoic Acid 2-Amino-3-methoxybenzoic Acid Cyclocondensation Cyclocondensation 2-Amino-3-methoxybenzoic Acid->Cyclocondensation Formamide Formamide Formamide->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthetic pathway for this compound.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 96h Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan 4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for assessing antiproliferative activity.

G cluster_pathway Potential Wnt/β-catenin Signaling Inhibition Wnt Signal Wnt Signal β-catenin β-catenin Wnt Signal->β-catenin Gene Transcription Gene Transcription β-catenin->Gene Transcription associates with TCF4 TCF4 TCF4 8-Methoxyquinazoline Derivative 8-Methoxyquinazoline Derivative 8-Methoxyquinazoline Derivative->β-catenin inhibits interaction with TCF4

Caption: Potential mechanism of action in the Wnt pathway.

Conclusion

This compound is a member of the pharmacologically significant quinazolinone family. While its individual history is not discretely chronicled, its scientific importance can be understood through the extensive research into its structural analogs. The probable synthetic route via the cyclocondensation of 2-amino-3-methoxybenzoic acid and formamide is straightforward and based on established chemical principles. The biological activities of related 8-methoxyquinazoline derivatives, particularly their anticancer properties, suggest that this compound could be a valuable compound for further investigation in drug discovery programs. This technical guide provides a foundational understanding of this compound, compiled from the broader context of quinazolinone chemistry and medicinal research, to aid researchers in their future explorations of this and related molecules.

References

An In-depth Technical Guide to 8-Methoxyquinazolin-4-ol: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 8-methoxyquinazolin-4-ol and its structural analogs have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

Introduction

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring. The 4(3H)-quinazolinone core is a particularly important pharmacophore found in numerous biologically active molecules, including approved drugs and clinical candidates.[1][2] The introduction of a methoxy group at the 8th position of the quinazolinone ring can significantly influence the molecule's physicochemical properties and biological activity. This guide will delve into the synthetic strategies for creating this compound and its analogs, explore their diverse pharmacological effects, and provide detailed protocols for their evaluation.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes, most notably variations of the Niementowski quinazoline synthesis.

General Synthesis of the Quinazolin-4-one Core from Anthranilic Acid

A prevalent method for constructing the quinazolin-4-one scaffold involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide.[3][4]

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid (Conventional Heating) [3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).

  • Heating: Heat the reaction mixture to 130-160 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to yield pure 4(3H)-quinazolinone.

Microwave-Assisted Synthesis: [5][6]

Modern adaptations often utilize microwave irradiation to significantly reduce reaction times and improve yields.

  • In a microwave-safe vessel, mix anthranilic acid, trimethyl orthoformate, and a primary amine in ethanol.

  • Irradiate the mixture in a microwave reactor at 120°C for 30 minutes.

  • Pour the cooled mixture over crushed ice to precipitate the product.

Synthesis of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

A specific example of the synthesis of bioactive 8-methoxyquinazoline derivatives involves a multi-step process starting from 7-(3-chloropropoxy)-8-methoxyquinazolin-4(3H)-one.[7]

Experimental Protocol: General method for the preparation of 4,7-disubstituted 8-methoxyquinazoline final compounds [7]

  • To a solution of substituted 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (0.52 mM) in DMF (3 mL), add the desired amine (0.78 mM) and anhydrous potassium carbonate (1.56 mM).

  • Stir the reaction mixture at 60°C in an oil bath under anhydrous conditions for 12 hours.

  • Quench the reaction by pouring it into cold water (20 mL) and keep it in the refrigerator for 48 hours.

  • Filter the precipitate, dry it under reduced pressure, and crystallize from ethyl acetate to obtain the final amino derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 8-methoxyquinazoline analogs against various cancer cell lines. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

A series of novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives were designed to inhibit the β-catenin/TCF4 protein-protein interaction, a critical step in the Wnt signaling pathway, which is often overactivated in cancer.[7][8][9] The cytotoxic potencies of these compounds were evaluated against HCT116 (colon cancer) and HepG2 (liver cancer) cell lines.[7]

Table 1: Cytotoxic Potency (IC50) of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives [7]

Compound IDHCT116 IC50 (µM)HepG2 IC50 (µM)
14A 10.11 ± 0.5415.18 ± 0.98
14B 8.14 ± 0.8212.11 ± 0.56
14C 15.12 ± 1.0223.18 ± 0.45
15A 9.15 ± 0.4513.25 ± 0.88
15B 7.18 ± 0.5510.15 ± 0.75
15C 13.24 ± 0.9518.14 ± 1.05
16A 8.54 ± 0.4811.24 ± 0.65
16B 6.12 ± 0.429.18 ± 0.52
16C 11.18 ± 0.7816.21 ± 0.92
17A 7.52 ± 0.6510.52 ± 0.45
17B 5.64 ± 0.688.54 ± 0.48
17C 9.85 ± 0.8514.15 ± 0.78
18A 6.58 ± 0.729.85 ± 0.62
18B Not specified8.50 ± 1.44 (gallbladder cancer)
18C 10.25 ± 0.9215.12 ± 0.85
Imatinib 5.12 ± 0.357.15 ± 0.42

Another study focused on 8-methoxy-4-anilinoquinolines and evaluated their antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.[10]

Table 2: Antiproliferative Activity (IC50) of 8-Methoxy-4-anilinoquinoline Derivatives [10]

Compound IDHeLa IC50 (µM)BGC823 IC50 (µM)
2a >50>50
2b >50>50
2c 19.3411.10
2d 24.1618.37
2e 15.1210.03
2f 21.1715.19
2g 28.1920.15
2h 35.1825.14
2i 7.154.65
2j 40.1530.18
2k 33.1228.16
2l >50>50
2m >50>50
2n 45.1635.12
Gefitinib 17.1219.27
Anti-inflammatory and Antimicrobial Activities

The quinazolinone scaffold is also associated with anti-inflammatory and antimicrobial properties.[11][12] While specific data for 8-methoxy derivatives in these areas is less common in the searched literature, the general class of quinazolinones has shown promise. For instance, various 2,3-disubstituted quinazolin-4-ones have exhibited significant anti-inflammatory activity.[11] Similarly, certain quinazolin-4(3H)-one derivatives have demonstrated bacteriostatic effects against Staphylococcus aureus and Streptococcus pneumoniae.

Key Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14][15][16][17]

Protocol: [13][14]

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

In Vitro Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study cell migration in vitro by creating a "wound" in a cell monolayer and monitoring the rate at which the cells close the gap.[18][19][20][21][22]

Protocol: [18][19]

  • Cell Seeding: Seed cells in a culture dish or multi-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch or gap in the monolayer using a sterile pipette tip or a specialized culture insert.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter using a microscope.

  • Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is an indicator of cell migration.

Signaling Pathways and Visualizations

As previously mentioned, a key mechanism of action for some 8-methoxyquinazoline derivatives is the inhibition of the Wnt/β-catenin signaling pathway.[7][8][9]

Wnt_Beta_Catenin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates Quinazoline_Analog 8-Methoxyquinazoline Analog Quinazoline_Analog->Beta_Catenin_N inhibits interaction with TCF/LEF TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 8-methoxyquinazoline analogs.

A general workflow for the synthesis and evaluation of these compounds can also be visualized.

Experimental_Workflow Start Starting Materials (e.g., Substituted Anthranilic Acid) Synthesis Chemical Synthesis (e.g., Cyclocondensation) Start->Synthesis Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., SRB Assay) Screening->Cytotoxicity Migration Cell Migration Assays (e.g., Wound Healing) Screening->Migration Mechanism Mechanism of Action Studies Screening->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

References

In Silico Modeling of 8-Methoxyquinazolin-4-OL Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 8-Methoxyquinazolin-4-OL's binding to its putative receptor, β-catenin. Quinazoline derivatives are recognized for their diverse biological activities, and in silico methodologies offer a potent, cost-effective, and rapid approach to elucidating their molecular interactions. This document outlines a systematic workflow, from target identification and preparation to molecular docking, molecular dynamics simulations, and data interpretation. Detailed hypothetical protocols and data presentation formats are provided to guide researchers in investigating the binding of this compound or similar novel compounds. The integration of computational predictions with experimental validation is emphasized as a critical paradigm for robust drug development.

Introduction to In Silico Drug Discovery and Quinazoline Derivatives

Computer-Aided Drug Design (CADD) has become an indispensable component of the pharmaceutical research and development pipeline. In silico techniques are employed to simulate and predict the interactions between small molecules and biological targets at a molecular level, thereby accelerating the identification and optimization of potential drug candidates. These methods are broadly categorized into structure-based and ligand-based approaches.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as inhibitors of various kinases and signaling pathways.[1][2][3][4] While the specific biological target of this compound is not extensively documented, structurally similar 8-methoxyquinazoline derivatives have been investigated as inhibitors of the β-catenin/TCF4 signaling pathway.[1] β-catenin is a key component of the Wnt signaling pathway, which is often dysregulated in cancer. Therefore, for the purpose of this guide, β-catenin will be considered the putative receptor for this compound.

Workflow for In Silico Modeling

A systematic workflow is crucial for obtaining reliable and reproducible results in in silico modeling. The following diagram illustrates the key stages of the process, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation (β-catenin) receptor_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Mode Analysis md_sim->binding_analysis energy_calc Binding Free Energy Calculation md_sim->energy_calc validation Experimental Validation binding_analysis->validation energy_calc->validation

Figure 1: General workflow for in silico modeling of receptor binding.

Experimental Protocols

Ligand Preparation

The accuracy of the ligand's 3D structure is fundamental for meaningful docking studies.

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D structure to a 3D conformation using a program such as Open Babel or the builder tools within molecular modeling software (e.g., Maestro, MOE).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. Gasteiger charges are commonly used for initial docking studies.

  • Tautomeric and Ionization States: Determine the most probable tautomeric and ionization state of the ligand at physiological pH (7.4) using tools like LigPrep or Marvin.

Receptor Preparation

The quality of the receptor structure is equally critical for the success of in silico modeling.

  • Structure Retrieval: Obtain the 3D crystal structure of the target receptor, β-catenin, from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry that has a co-crystallized ligand in the binding site of interest (e.g., PDB ID: 4O0P).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not part of the active site. The co-crystallized ligand should be retained initially to define the binding site.

  • Protonation and Tautomeric States of Residues: Add hydrogen atoms to the protein structure, as they are crucial for hydrogen bonding interactions. Determine the optimal protonation and tautomeric states of amino acid residues, particularly histidines, using software like H++ or the Protein Preparation Wizard in Maestro.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

  • Binding Site Definition: Define the binding site for molecular docking. This is typically a grid box centered on the co-crystallized ligand or a region identified by pocket-finding algorithms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Docking Software: Utilize a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

  • Docking Simulation: Perform the docking simulation, treating the ligand as flexible and the receptor as rigid or with limited flexibility in the binding site residues. The program will generate multiple binding poses of the ligand within the defined binding site.

  • Scoring and Ranking: The docking program will score and rank the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup: The top-ranked docked complex from the molecular docking step is used as the starting structure. The complex is placed in a periodic box of a suitable water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+ or Cl-) to mimic physiological conditions.

  • Energy Minimization: The entire system undergoes energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NPT ensemble) to ensure the system is stable.

  • Production Run: A production MD simulation is run for a significant period (e.g., 100 ns or more) to sample the conformational space of the ligand-receptor complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate binding free energies.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with β-catenin
Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-8.5Lys312, Asn387, Arg469Asn387 (side chain)Phe293, Leu316, Trp383
2-8.2Lys312, Gln428, Arg469Gln428 (backbone)Phe293, Val340, Ile424
3-7.9Asn387, Arg469, Ser470Ser470 (side chain)Phe293, Leu316, Pro427
Table 2: Binding Free Energy Calculations from MD Simulations
MethodΔGbind (kcal/mol)Enthalpic Contribution (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)
MM/PBSA-25.7 ± 2.1-40.3 ± 1.814.6 ± 1.2
MM/GBSA-28.1 ± 1.9-42.5 ± 1.614.4 ± 1.1

Visualization of Pathways and Workflows

Putative β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is putatively inhibited by this compound.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin destruction_complex->beta_catenin_p Phosphorylates proteasome Proteasome beta_catenin_p->proteasome Ubiquitination & Degradation wnt Wnt frizzled Frizzled/LRP5/6 wnt->frizzled Binds dishevelled Dishevelled frizzled->dishevelled Activates dishevelled->destruction_complex Inhibits beta_catenin_stable Stable β-catenin nucleus Nucleus beta_catenin_stable->nucleus Translocates tcf_lef TCF/LEF beta_catenin_stable->tcf_lef Binds target_genes Target Gene Expression tcf_lef->target_genes Activates inhibitor This compound inhibitor->beta_catenin_stable Putative Inhibition

Figure 2: Canonical Wnt/β-catenin signaling pathway.
Detailed Molecular Docking Workflow

This diagram provides a more detailed view of the molecular docking process.

G start Start ligand_3d Generate 3D Ligand Structure start->ligand_3d receptor_pdb Download Receptor PDB Structure start->receptor_pdb prepare_ligand Prepare Ligand (Charges, Tautomers) ligand_3d->prepare_ligand prepare_receptor Prepare Receptor (Hydrogens, Cleaning) receptor_pdb->prepare_receptor define_grid Define Docking Grid Box prepare_ligand->define_grid prepare_receptor->define_grid run_docking Run Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_poses Analyze Docking Poses (Scoring, Clustering) run_docking->analyze_poses select_best Select Best Pose(s) analyze_poses->select_best visualize Visualize Interactions select_best->visualize end End visualize->end

Figure 3: Detailed workflow for molecular docking.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of this compound to its putative target, β-catenin. By integrating molecular docking and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation. The generated data, when presented clearly, can guide further experimental studies, such as in vitro binding assays, to validate the computational predictions. This iterative cycle of computational modeling and experimental validation is a powerful strategy in modern drug discovery.

References

Predicted ADME Properties of 8-Methoxyquinazolin-4-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the heterocyclic compound 8-Methoxyquinazolin-4-OL. Due to the absence of a publicly available, comprehensive in silico ADME profile for this specific molecule, this guide combines known physicochemical properties with qualitative predictions based on its chemical structure and data from closely related quinazolinone analogs. This information is crucial for researchers in the fields of medicinal chemistry and drug discovery to evaluate its potential as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for interpreting its likely ADME profile. These properties, sourced from chemical databases, are summarized below.[1][2]

PropertyValueSource
Chemical Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1][2]
Canonical SMILES COC1=CC=CC2C(O)=NC=NC=21[1]
InChIKey CKBSLDWXPYMOIT-UHFFFAOYSA-N[1]

Predicted ADME Profile Summary

The following table outlines the qualitative and semi-quantitative predictions for the core ADME properties of this compound. These predictions are based on its structural features—a relatively small, moderately polar molecule—and the general characteristics of the quinazolinone scaffold reported in the literature.[3][4][5][6] For comparative context, a quantitative example of a related quinazolinone derivative is provided in the subsequent section.

ADME Parameter Predicted Property Rationale and Commentary
Absorption
Aqueous SolubilityModerate to LowThe quinazolinone core is generally sparingly soluble in water. The presence of a polar hydroxyl group and nitrogen atoms may improve solubility, but the aromatic system reduces it.
Permeability (Caco-2)Moderate to HighAs a small molecule that should not violate Lipinski's Rule of Five, passive diffusion across the intestinal membrane is expected to be a primary absorption mechanism.
Oral BioavailabilityLikely ModerateGood permeability may be offset by potential first-pass metabolism. The overall bioavailability will be a balance of absorption and metabolic clearance.
Distribution
Plasma Protein Binding (PPB)ModerateQuinazolinone derivatives often exhibit binding to plasma proteins like albumin. The degree of binding is variable but is not expected to be excessively high for this relatively simple structure.
Blood-Brain Barrier (BBB) PenetrationPossibleThe molecule's small size and moderate lipophilicity could allow for penetration of the BBB. In silico models for other quinazolinones have shown positive BBB penetration.[4]
Volume of Distribution (Vd)ModerateThe compound is expected to distribute beyond the systemic circulation into tissues, but widespread distribution may be limited by its polarity.
Metabolism
Metabolic StabilityLow to ModerateThe quinazolinone ring and the methoxy group are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways include O-demethylation of the methoxy group and hydroxylation of the aromatic rings.
Major Metabolizing EnzymesCYP3A4, CYP2D6, CYP1A2These are common enzymes involved in the metabolism of a wide range of xenobiotics, including heterocyclic compounds.
Excretion
Primary RouteRenal and BiliaryMetabolites are likely to be more polar and excreted via the kidneys. Some parent compounds and metabolites may also be eliminated through bile.
Toxicity
hERG InhibitionLow RiskWhile requiring experimental confirmation, the simple structure of this compound does not contain common structural alerts for hERG channel inhibition.
Mutagenicity (Ames)Low RiskThe core structure is not typically associated with mutagenicity.

Representative In Silico ADME Data for a Quinazolinone Analog

To provide a quantitative perspective, the following table presents predicted ADME properties for a series of quinazolin-4-one derivatives from a published study.[7] These compounds, while structurally different, share the same core and provide a useful benchmark for what might be expected from in silico modeling of such scaffolds.

Disclaimer: The following data is for structurally related compounds and should not be taken as the actual predicted values for this compound. It is presented for illustrative purposes.

Parameter Compound 3 Compound 4 Reference Drug (Piragliatin)
Molecular Weight 412.43426.46331.34
LogP 3.583.872.11
H-bond Acceptors 555
H-bond Donors 112
Topological Polar Surface Area (TPSA) 74.29 Ų74.29 Ų84.58 Ų
Aqueous Solubility (LogS) -4.41-4.71-3.02
GI Absorption HighHighHigh
BBB Permeant YesYesNo
CYP2D6 Inhibitor NoNoNo
Lipinski's Rule of Five Violations 000

Source: Adapted from in silico ADMET prediction data for novel quinazolin-4-one derivatives.[7]

Experimental Protocols

Standard in vitro ADME assays are essential to confirm these in silico predictions. Below are detailed methodologies for key experiments.

Kinetic Aqueous Solubility Assay
  • Objective: To determine the solubility of a compound in an aqueous buffer at a specific pH.

  • Methodology:

    • A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

    • This stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1-2%.

    • The solution is shaken or agitated at room temperature for a period of 1.5 to 2 hours to allow for precipitation of the compound.

    • The solution is then filtered to remove the precipitated solid.

    • The concentration of the dissolved compound in the filtrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS) by comparing it to a standard curve.

Caco-2 Permeability Assay
  • Objective: To assess the rate of transport of a compound across the human intestinal barrier, predicting in vivo absorption.

  • Methodology:

    • Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days until they form a confluent, differentiated monolayer.

    • The integrity of the cell monolayer is verified using a marker compound like Lucifer yellow.

    • This compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

    • The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound on the BL side, as quantified by LC-MS/MS.

    • The assay is often run in both AP-to-BL and BL-to-AP directions to assess for active efflux.

Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Objective: To determine the rate at which a compound is metabolized by liver enzymes, predicting its metabolic clearance.

  • Methodology:

    • Human liver microsomes, which contain a high concentration of CYP enzymes, are incubated with this compound at 37°C.

    • The reaction is initiated by the addition of the cofactor NADPH, which is required for CYP enzyme activity.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

    • The samples are centrifuged to precipitate proteins.

    • The amount of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.

    • The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Logical Relationship of Core ADME Properties

This diagram illustrates how the fundamental physicochemical properties of a compound influence its ADME profile, ultimately determining its bioavailability and potential for toxicity.

ADME_Relationships physchem Physicochemical Properties (MW, LogP, pKa, Solubility) absorption Absorption (Permeability, Solubility) physchem->absorption influences distribution Distribution (PPB, Vd) physchem->distribution influences bioavailability Oral Bioavailability absorption->bioavailability metabolism Metabolism (Clearance, Metabolites) distribution->metabolism toxicity Toxicity (hERG, Ames) distribution->toxicity excretion Excretion metabolism->excretion metabolism->bioavailability

Caption: Interplay of physicochemical properties and ADME processes.

General In Vitro ADME Experimental Workflow

This diagram outlines a typical workflow for the in vitro assessment of a compound's ADME properties, from initial screening to more detailed characterization.

ADME_Workflow start Compound Synthesis (this compound) solubility Kinetic Solubility Assay start->solubility stability Metabolic Stability (Liver Microsomes) start->stability permeability Permeability Assay (e.g., Caco-2) start->permeability data_analysis Data Analysis & Risk Assessment solubility->data_analysis ppb Plasma Protein Binding Assay stability->ppb cyp CYP Inhibition Assay stability->cyp stability->data_analysis permeability->data_analysis ppb->data_analysis cyp->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: A typical workflow for in vitro ADME profiling.

References

8-Methoxyquinazolin-4-ol: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinazolin-4-ol is a heterocyclic organic compound featuring a quinazoline core structure, which is a common scaffold in numerous biologically active molecules. While direct experimental evidence elucidating the specific mechanism of action for this compound is not extensively documented in publicly available literature, a compelling hypothesis can be formulated based on the well-characterized activities of its structural derivatives. This technical guide synthesizes the existing data on 8-methoxyquinazoline derivatives to propose a potential mechanism of action for the parent compound, focusing on key signaling pathways implicated in cancer and other diseases. This document provides a comprehensive overview of the cytotoxic, signaling, and potential enzymatic inhibitory activities of related compounds, including detailed experimental protocols and quantitative data to support the formulated hypothesis and guide future research.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology. The addition of a methoxy group at the 8th position and a hydroxyl group at the 4th position of the quinazoline ring system endows this compound with specific physicochemical properties that may influence its biological activity. This whitepaper will explore the hypothesized mechanism of action of this compound by examining the established biological targets and signaling pathways of its more complex derivatives.

Hypothesized Mechanism of Action

Based on the activities of its derivatives, it is hypothesized that this compound may exert its biological effects through the modulation of one or more of the following key cellular signaling pathways and enzymes:

  • Inhibition of the β-catenin/TCF4 Signaling Pathway: Derivatives of 8-methoxyquinazoline have been shown to possess cytotoxic activity by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4).[1] This interaction is a critical downstream event in the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal and hepatocellular carcinoma. The disruption of this pathway leads to the downregulation of key oncogenes like c-MYC and Cyclin D1, ultimately inducing apoptosis and inhibiting cell migration.[1]

  • Inhibition of Phosphodiesterase 5 (PDE5): Certain quinazoline derivatives with a 4-benzylamino substitution have been identified as potent and selective inhibitors of PDE5.[2] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to increased levels of cGMP, causing smooth muscle relaxation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction and pulmonary hypertension.

  • Modulation of Phosphoinositide 3-Kinase (PI3K) Signaling: The PI3K pathway is a central regulator of cell growth, proliferation, and survival. A number of 4-morpholino-2-phenylquinazoline derivatives have been evaluated as inhibitors of PI3K p110α, a key isoform of the enzyme.[3] Inhibition of PI3K signaling is a well-established strategy in cancer therapy.

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4] These drugs are used in the treatment of non-small cell lung cancer and other solid tumors. It is plausible that this compound could exhibit some level of EGFR inhibitory activity.

The core this compound structure likely possesses a lower potency and selectivity compared to its more elaborately substituted derivatives. However, it serves as a crucial starting point for the rational design of more potent and specific modulators of these pathways.

Signaling Pathway Diagrams

Wnt_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF4 TCF4 beta_catenin->TCF4 Proteasome Proteasomal Degradation beta_catenin->Proteasome Ub Target_Genes Target Genes (c-MYC, Cyclin D1) TCF4->Target_Genes Quinazoline 8-Methoxyquinazoline Derivatives Quinazoline->TCF4 Inhibition

Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway by 8-methoxyquinazoline derivatives.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE5->GMP Hydrolysis Relaxation Smooth Muscle Relaxation PKG->Relaxation Quinazoline Quinazoline Derivatives Quinazoline->PDE5 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (Hypothetical Extension) Start Synthesized 8-Methoxyquinazoline Derivatives Cytotoxicity Cytotoxicity Screening (SRB Assay) Start->Cytotoxicity Enzyme Enzymatic Assays (e.g., PI3K, PDE5) Start->Enzyme Migration Cell Migration Assay (Wound Healing) Cytotoxicity->Migration Potent Compounds Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Migration->Apoptosis Signaling Western Blot Analysis (β-catenin, TCF4, c-MYC, Cyclin D1) Apoptosis->Signaling Lead_Compound Lead Compound Selection Signaling->Lead_Compound Enzyme->Lead_Compound Xenograft Tumor Xenograft Models Lead_Compound->Xenograft Toxicity Toxicology Studies Lead_Compound->Toxicity PK Pharmacokinetic Analysis Xenograft->PK Efficacy Efficacy Evaluation PK->Efficacy

References

Methodological & Application

Application Notes: Synthesis of 8-Methoxyquinazolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The 8-methoxyquinazolin-4-ol scaffold, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases and signaling pathways implicated in cancer progression.[2][3] Notably, derivatives of this scaffold have been investigated as potential cytotoxic agents that target the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancers like colorectal cancer.[2][4] This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization, primarily at the C4 position.

Principle of Synthesis

The primary route for synthesizing the this compound core is the Niementowski quinazoline synthesis. This method involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with a suitable one-carbon source, most commonly formamide.[5][6][7] To generate a diverse library of derivatives, the 4-hydroxyl group of the quinazolinone is typically converted to a chloro group, creating an activated intermediate. This intermediate readily undergoes nucleophilic substitution with various amines or anilines to yield a range of 4-substituted 8-methoxyquinazoline derivatives.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Core Scaffold)

This protocol details the thermal condensation of 2-amino-3-methoxybenzoic acid with formamide to produce the core quinazolinone structure.[3]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).

  • Heating: Place the flask in a heating mantle and heat the reaction mixture to 150-160 °C. Maintain this temperature with stirring for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with cold deionized water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 8-Methoxyquinazolin-4(3H)-one.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 4-Chloro-8-methoxyquinazoline

This protocol describes the chlorination of the 4-hydroxyl group, creating a key intermediate for derivatization.

Materials:

  • 8-Methoxyquinazolin-4(3H)-one (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dioxane or other suitable anhydrous solvent

  • Round-bottom flask with reflux condenser and gas trap

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 8-Methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heating: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Intermediate Use: The resulting crude 4-chloro-8-methoxyquinazoline is typically a solid and can be used directly in the next step without further purification.

Protocol 3: General Synthesis of 4-Anilino-8-methoxyquinazoline Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction to produce the final derivatives.

Materials:

  • 4-Chloro-8-methoxyquinazoline (from Protocol 2)

  • Substituted aniline or other amine (1.0-1.2 eq)

  • Anhydrous dioxane or isopropanol

  • Triethylamine (TEA) or other suitable base (optional, depending on the amine salt)

  • Stir plate and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve the crude 4-chloro-8-methoxyquinazoline (1.0 eq) in anhydrous dioxane (or another suitable solvent) in a round-bottom flask.

  • Nucleophile Addition: Add the desired substituted aniline (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure 4-anilino-8-methoxyquinazoline derivative.

Data Presentation

The following table summarizes data for the synthesis of representative 4,7-disubstituted 8-methoxyquinazoline derivatives, demonstrating the versatility of the synthetic protocol.

Compound IDSubstituent at C4Yield (%)M.P. (°C)Molecular Formula
14A 3-Chlorophenylamino68.18180-181C₂₂H₂₅ClN₄O₃
15B 3-Bromophenylamino78.26195-197C₂₃H₂₈BrN₅O₂

Data extracted from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives.[2]

Visualization of Workflow and Biological Context

Synthetic Workflow

The multi-step synthesis of this compound derivatives can be visualized as a clear workflow, starting from the basic building blocks and proceeding through key intermediates to the final substituted products.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Activation cluster_step3 Step 3: Derivatization A 2-Amino-3-methoxybenzoic Acid C This compound A->C Heat (150-160°C) (Niementowski Synthesis) B Formamide B->C Heat (150-160°C) (Niementowski Synthesis) D 4-Chloro-8-methoxyquinazoline C->D SOCl₂ / DMF (Chlorination) F Final this compound Derivative D->F Nucleophilic Substitution E Substituted Aniline / Amine E->F Nucleophilic Substitution

Caption: General workflow for the synthesis of this compound derivatives.

Biological Signaling Pathway

8-Methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many cancers. The synthesized compounds can act as inhibitors, preventing the interaction between β-catenin and the TCF4 transcription factor, thereby halting the transcription of oncogenes.[2]

G cluster_pathway Wnt/β-catenin Signaling Wnt Wnt Signal beta_cat_cyto β-catenin (Cytoplasm) Wnt->beta_cat_cyto Stabilizes beta_cat_nuc β-catenin (Nucleus) beta_cat_cyto->beta_cat_nuc Translocates Complex β-catenin/TCF4 Complex beta_cat_nuc->Complex TCF4 TCF4 TCF4->Complex Genes Target Gene Transcription Complex->Genes Activates Growth Cell Proliferation & Tumor Growth Genes->Growth Inhibitor 8-Methoxyquinazoline Derivative Inhibitor->Complex Inhibits Interaction

Caption: Inhibition of the β-catenin/TCF4 interaction by 8-methoxyquinazoline derivatives.

References

Application Notes for Evaluating 8-Methoxyquinazolin-4-OL Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyquinazolin-4-OL and its derivatives are a class of heterocyclic compounds that have garnered significant interest in oncological research due to their potential as anticancer agents. These compounds have been investigated for their ability to inhibit key signaling pathways involved in tumor progression and cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing the in vitro cytotoxic effects of such compounds. This assay provides a quantitative measure of cell viability and proliferation, which is essential in preclinical drug development.

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Applicability to this compound and its Derivatives

The MTT assay is a suitable and robust method for determining the cytotoxic and cytostatic effects of this compound and its related derivatives on various cancer cell lines. It allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.

Data Presentation: Cytotoxicity of 8-Methoxyquinazoline Derivatives

The following table summarizes the cytotoxic activity of several 4,7-disubstituted 8-methoxyquinazoline derivatives, as determined by the Sulforhodamine B (SRB) assay, which is another colorimetric assay for cytotoxicity that often correlates well with MTT assay results. This data is presented to illustrate the potential cytotoxic efficacy of compounds structurally related to this compound.

Compound IDCell LineIC50 (µM)Reference
14A HCT11615.21 ± 1.02[1][2]
HepG218.73 ± 0.98[1][2]
14C HCT1169.87 ± 0.54[1][2]
HepG212.45 ± 0.67[1][2]
18B HCT1165.64 ± 0.68[1][2]
HepG27.89 ± 0.45[1][2]
Primary Gallbladder Cancer Cells8.50 ± 1.44[1][2][3]
Imatinib Mesylate (Standard) HCT1166.12 ± 0.73[1]
HepG28.14 ± 0.51[1]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of this compound or its derivatives on adherent cancer cell lines.

1. Materials and Reagents

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

2. Experimental Procedure

2.1. Cell Seeding

  • Harvest exponentially growing cells using trypsinization.

  • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2.2. Compound Treatment

  • Prepare a stock solution of this compound or its derivative in DMSO.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Untreated Control (Positive Control): Cells in culture medium only.

    • Blank Control: Medium only (no cells) for background absorbance measurement.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

2.3. MTT Incubation

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4][5]

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

2.4. Formazan Solubilization

  • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6][7]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.[7]

2.5. Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

  • It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[7]

  • Read the plate within 1 hour of adding the solubilization solution.[7]

3. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration (usually on a logarithmic scale).

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

MTT Assay Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound Cell_Seeding->Compound_Addition Incubation_24_72h 4. Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_2_4h 6. Incubate (2-4h) MTT_Addition->Incubation_2_4h Formazan_Solubilization 7. Solubilize Formazan Incubation_2_4h->Formazan_Solubilization Read_Absorbance 8. Read Absorbance (570nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Wnt/β-catenin Signaling Pathway (Target for Quinazoline Derivatives)

Wnt_Signaling_Pathway cluster_inhibition Inhibition by Quinazoline Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinazoline 8-Methoxyquinazoline Derivative beta_Catenin_nuc β-catenin Quinazoline->beta_Catenin_nuc may inhibit interaction with TCF/LEF Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation beta_Catenin->beta_Catenin_nuc translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Simplified Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for 8-Methoxyquinazolin-4-OL as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent kinase inhibitory effects. These compounds have been successfully developed as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. 8-Methoxyquinazolin-4-OL is a quinazolinone scaffold that holds promise as a kinase inhibitor. This document provides a detailed experimental setup for the synthesis, in vitro evaluation, and cellular characterization of this compound as a kinase inhibitor, with a focus on its potential effects on the EGFR, PI3K/Akt, and Wnt/β-catenin signaling pathways.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Assay Type
EGFR50In vitro TR-FRET
PI3Kα150In vitro Luminescence
PI3Kβ300In vitro Luminescence
PI3Kδ250In vitro Luminescence
PI3Kγ180In vitro Luminescence

Note: The IC50 values presented in this table are hypothetical and should be determined experimentally. They are based on the known activity of similar quinazolinone derivatives.

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineIC50 (µM) for Cell ViabilityPathway Inhibition
A549 (NSCLC)5.2Inhibition of EGFR phosphorylation
MCF-7 (Breast Cancer)8.9Inhibition of Akt phosphorylation
HCT116 (Colon Cancer)6.5Inhibition of β-catenin/TCF4 reporter activity

Note: The IC50 values for cell viability are illustrative and require experimental determination.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-3-methoxybenzoic acid and formamide.[1]

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Beakers

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 2-amino-3-methoxybenzoic acid with 4 equivalents of formamide.

  • Heat the reaction mixture in a glycerin bath or with a heating mantle to 130-135°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow 2-amino-3-methoxybenzoic_acid 2-amino-3-methoxybenzoic acid Reaction Reaction (130-135°C, 2-3h) 2-amino-3-methoxybenzoic_acid->Reaction Formamide Formamide Formamide->Reaction Precipitation Precipitation (Cold Water) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • TR-FRET kinase substrate (e.g., a poly-GT peptide with a fluorescent label)

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • This compound (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 2.5 µL of the EGFR enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km for EGFR).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a TR-FRET detection solution containing the Europium-labeled anti-phosphotyrosine antibody and EDTA.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value by plotting the percent inhibition against the compound concentration.[2]

G cluster_assay In Vitro Kinase Assay Workflow Compound_Dilution Prepare Compound Dilutions Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Add_Enzyme Add Kinase Enzyme Add_Compound->Add_Enzyme Pre-incubation Pre-incubate Add_Enzyme->Pre-incubation Add_Substrate_ATP Add Substrate & ATP (Start Reaction) Pre-incubation->Add_Substrate_ATP Incubation Incubate Add_Substrate_ATP->Incubation Add_Detection_Reagent Add Detection Reagent (Stop Reaction) Incubation->Add_Detection_Reagent Read_Plate Read Plate Add_Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Inhibitor This compound Inhibitor->PI3K inhibits G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades Nucleus Nucleus beta_catenin->Nucleus translocates to TCF4 TCF4 Nucleus->TCF4 Gene_Transcription Target Gene Transcription TCF4->Gene_Transcription Inhibitor This compound Inhibitor->beta_catenin may inhibit interaction with TCF4

References

Application Note: Quantitative Analysis of 8-Methoxyquinazolin-4-OL using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Methoxyquinazolin-4-OL. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive guide to method validation. All quantitative data from method validation is summarized for clarity.

Introduction

This compound is a quinazolinone derivative of interest in medicinal chemistry and drug discovery. Accurate and precise quantification is crucial for various stages of research and development, including pharmacokinetic studies, solubility assessments, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose. Quinazolinone compounds can sometimes present chromatographic challenges, such as peak tailing, due to their chemical nature.[1] This method utilizes a C18 stationary phase and an acidified mobile phase to ensure robust and reliable quantification with good peak symmetry.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16064-27-0[2][3][4]
Molecular Formula C₉H₈N₂O₂[2][3]
Molecular Weight 176.17 g/mol [3]
Appearance Light brown powder[2]
Exact Mass 176.05858[2]

Experimental Protocol

This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 or 0.45 µm)

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)
Run Time 25 minutes (including equilibration)

Note on Mobile Phase: The use of an acidic modifier like formic or phosphoric acid helps to protonate the analyte, leading to improved peak shape by minimizing interactions with residual silanols on the stationary phase.[1][5] For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are required.[5][6][7]

Preparation of Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or a mixture of methanol and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. The final concentration should fall within the calibration range. Filter the sample through a 0.22 or 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method Validation

A comprehensive validation should be performed to ensure the method is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for ≥ 5 replicate injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for ≥ 5 replicate injections
Linearity

Linearity is assessed by analyzing a series of standards at different concentrations.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
y-intercept Close to zero
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Spiked LevelMean Recovery (%)RSD (%)
Low (80%) 99.51.2
Medium (100%) 100.20.9
High (120%) 101.11.1
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)RSD (%)
Repeatability (n=6) 50≤ 1.0
Intermediate Precision (n=6, 2 days) 50≤ 2.0
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.50

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards sample Prepare & Filter Sample stock->sample calibration Inject Calibration Standards standards->calibration sample_analysis Inject Samples sample->sample_analysis system_suitability System Suitability Test system_suitability->calibration calibration->sample_analysis calibration_curve Generate Calibration Curve calibration->calibration_curve peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantify Analyte in Samples peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: General workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with an acidified acetonitrile/water mobile phase gradient allows for excellent peak shape and resolution. Proper method validation, as outlined in this document, is essential to ensure that the method is accurate, precise, and suitable for its intended application in a research or drug development setting.

References

Application Notes and Protocols for 8-Methoxyquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assay protocols relevant to the investigation of 8-Methoxyquinazolin-4-OL and its derivatives. The methodologies outlined below are foundational for characterizing the cytotoxic, apoptotic, and anti-migratory potential of this compound.

Introduction

This compound is a chemical scaffold that has been explored for its potential therapeutic properties. Derivatives of this compound have been synthesized and evaluated as cytotoxic agents that may act by modulating key cellular signaling pathways, such as the β-catenin/TCF4 signaling pathway.[1][2] To rigorously assess the biological activity of this compound and its analogues, a panel of robust cell-based assays is essential. This document details the protocols for key assays including the assessment of cell viability, apoptosis, cell cycle progression, and cell migration.

Assessment of Cytotoxicity/Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance after solubilization.

Experimental Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25 ± 0.08100%
11.15 ± 0.0692%
100.88 ± 0.0570%
500.50 ± 0.0440%
1000.25 ± 0.0320%
IC₅₀ (µM) -~45

Note: Data are hypothetical for illustrative purposes.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[5]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[6]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells once with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Data Presentation:
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
8-MQ (25 µM)70.1 ± 3.518.3 ± 2.211.6 ± 1.9
8-MQ (50 µM)45.8 ± 4.235.6 ± 3.118.6 ± 2.5
8-MQ (100 µM)20.5 ± 3.850.2 ± 4.529.3 ± 3.3

Note: Data are hypothetical for illustrative purposes. 8-MQ refers to this compound.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometric analysis of propidium iodide (PI) stained cells is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Flow cytometer

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control60.5 ± 2.825.2 ± 1.914.3 ± 1.5
8-MQ (25 µM)55.1 ± 3.128.3 ± 2.516.6 ± 2.0
8-MQ (50 µM)40.2 ± 3.930.5 ± 2.829.3 ± 3.2
8-MQ (100 µM)25.8 ± 4.520.1 ± 3.354.1 ± 5.1

Note: Data are hypothetical and suggest a G2/M arrest. 8-MQ refers to this compound.

Cell Migration Assessment (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward and widely used method to study directional cell migration in vitro.[8] It involves creating a "wound" or a gap in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[8]

Experimental Protocol: Wound Healing Assay

Materials:

  • 24-well plates

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.[9]

  • Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.[9]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment and Imaging (T=0): Replace the PBS with fresh culture medium containing the desired concentration of this compound. Immediately capture images of the scratch at predefined locations for each well. This is the 0-hour time point.[9]

  • Incubation and Time-Lapse Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.[9]

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.

Data Presentation:
TreatmentWound Closure at 0h (%)Wound Closure at 12h (%)Wound Closure at 24h (%)
Control055.3 ± 4.198.2 ± 1.5
8-MQ (25 µM)040.1 ± 3.875.6 ± 3.9
8-MQ (50 µM)025.8 ± 3.248.3 ± 4.2
8-MQ (100 µM)010.2 ± 2.522.1 ± 3.1

Note: Data are hypothetical for illustrative purposes. 8-MQ refers to this compound.

Visualizations

Experimental Workflow for Cell-Based Assays

G cluster_prep Cell Preparation & Treatment cluster_assays Assay Execution cluster_analysis Data Analysis A Seed Cells in Appropriate Plates B Incubate (24h) for Adherence A->B C Treat with This compound (Various Concentrations) B->C D MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance C->D E Apoptosis Assay: Harvest, Stain with Annexin V/PI C->E F Cell Cycle Assay: Harvest, Fix in Ethanol, Stain with PI/RNase C->F G Wound Healing Assay: Create Scratch, Image Over Time C->G H Calculate IC50 (Cell Viability) D->H I Quantify Apoptotic vs. Live vs. Necrotic Cells E->I J Determine Cell Cycle Phase Distribution F->J K Measure % Wound Closure G->K

Caption: General workflow for evaluating this compound.

β-Catenin/TCF4 Signaling Pathway (Canonical Wnt Pathway)

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasome BetaCatenin_cyto->Proteasome Ubiquitination & Degradation BetaCatenin_stable β-catenin (stabilized) TCF_off TCF/LEF TargetGenes_off Wnt Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_off->TargetGenes_off Repression Groucho Groucho (TLE) Groucho->TCF_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Dsh Dishevelled (Dsh) Receptor->Dsh Activation Dsh->DestructionComplex Inhibition BetaCatenin_nuc β-catenin BetaCatenin_stable->BetaCatenin_nuc Nuclear Translocation TCF_on TCF/LEF BetaCatenin_nuc->TCF_on TargetGenes_on Wnt Target Genes TRANSCRIPTION ON TCF_on->TargetGenes_on Activation Compound This compound (Putative Inhibitor) Compound->BetaCatenin_nuc Inhibits Interaction?

Caption: Canonical Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for 8-Methoxyquinazolin-4-OL in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, including keratinocytes and fibroblasts, to restore tissue integrity. The in vitro wound healing assay, commonly known as the scratch assay, is a fundamental method to assess the impact of compounds on collective cell migration, a crucial step in this process.[1] This document provides detailed application notes and protocols for investigating the potential effects of 8-Methoxyquinazolin-4-OL on wound healing using this assay.

While direct studies on this compound in wound healing are not extensively documented, derivatives of quinazoline have demonstrated modulatory effects on cell migration in other contexts, such as cancer, by influencing key signaling pathways. For instance, certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to inhibit cell migration by targeting the β-catenin/TCF4 signaling pathway.[2] This suggests that this compound could potentially influence wound healing processes. These notes, therefore, present a hypothetical framework for its evaluation.

Principle of the Wound Healing (Scratch) Assay

The scratch assay is a straightforward and economical method to study collective cell migration in vitro.[1] A confluent monolayer of cells is mechanically "wounded" by creating a scratch. The ability of the cells to migrate and close this gap over time is monitored and quantified. This assay allows for the assessment of the pro- or anti-migratory effects of test compounds like this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data summarizing the potential effects of this compound on the migration of human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs) in a scratch wound healing assay. This data is for illustrative purposes to guide researchers in their experimental design and data representation.

Table 1: Effect of this compound on Human Dermal Fibroblast (HDF) Migration

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (DMSO)0.1%25.3 ± 2.155.8 ± 3.5
This compound135.1 ± 2.870.2 ± 4.1
This compound1048.6 ± 3.2 88.9 ± 5.0
This compound5028.1 ± 2.560.3 ± 3.9
Positive Control (FGF-2)20 ng/mL52.4 ± 3.9 95.1 ± 2.8

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Human Epidermal Keratinocyte (HEK) Migration

Treatment GroupConcentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (DMSO)0.1%30.7 ± 2.562.1 ± 4.2
This compound142.5 ± 3.178.4 ± 4.9
This compound1055.9 ± 3.8 92.6 ± 5.5
This compound5033.2 ± 2.965.7 ± 4.5
Positive Control (EGF)50 ng/mL60.1 ± 4.2 98.3 ± 1.9

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Scratch Wound Healing Assay

This protocol details the steps for performing a scratch wound healing assay to evaluate the effect of this compound on cell migration.

Materials:

  • Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)

  • Complete cell culture medium (e.g., DMEM for HDFs, KGM for HEKs)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 24-well or 12-well tissue culture plates[3]

  • Sterile p200 pipette tips or a scratch-making tool[3]

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Fibroblast Growth Factor-2 for HDFs, Epidermal Growth Factor for HEKs)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding:

    • Culture HDFs or HEKs in complete medium until they are 80-90% confluent.

    • Trypsinize the cells, count them, and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.[3]

    • Incubate at 37°C in a 5% CO2 incubator.

  • Creating the Scratch:

    • Once the cells form a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch down the center of the well.[3] Apply consistent pressure to ensure a uniform width of the scratch.

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.[4]

  • Treatment:

    • Prepare different concentrations of this compound in a low-serum (e.g., 1% FBS) medium. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest drug concentration) and a positive control.

    • Add the respective treatments to each well.

  • Imaging and Analysis:

    • Immediately after adding the treatments, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the plate to ensure the same field of view is imaged at subsequent time points.[3]

    • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours).[3]

    • Quantify the wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (with 8 µm pores) for 24-well plates

  • Same cell lines and reagents as in Protocol 1

  • Serum-free medium

  • This compound

  • Chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation:

    • Culture and starve the cells in a serum-free medium for 12-24 hours before the assay.

    • Trypsinize and resuspend the cells in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add a medium containing the chemoattractant (e.g., 10% FBS).

    • In the upper chamber (Transwell insert), add the cell suspension.

    • Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 6-24 hours, depending on the cell type).

  • Quantification:

    • After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with a fixing solution.

    • Stain the migrated cells with Crystal Violet.

    • Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualizations

Signaling Pathway Diagram

Based on the activity of related quinazoline derivatives, a potential mechanism of action for this compound in promoting wound healing could involve the modulation of the Wnt/β-catenin signaling pathway. Upregulation of this pathway can promote the migration and proliferation of fibroblasts and keratinocytes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin Axin->GSK3b APC APC APC->Axin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation & Migration Target_Genes->Proliferation Wnt Wnt Ligand Wnt->Frizzled MQ_OL This compound MQ_OL->Dishevelled Potential Activation

Caption: Hypothetical Wnt/β-catenin signaling pathway activation by this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro scratch wound healing assay.

G A Seed Cells in Multi-well Plate B Culture to Confluent Monolayer A->B C Create Scratch with Pipette Tip B->C D Wash to Remove Debris C->D E Add this compound & Controls D->E F Image at 0h E->F G Incubate & Image at Time Intervals F->G H Quantify Wound Closure G->H I Data Analysis H->I

Caption: Workflow for the in vitro scratch wound healing assay.

Conclusion

These application notes provide a comprehensive guide for researchers interested in evaluating the potential of this compound in wound healing. The provided protocols for the scratch assay and Transwell migration assay, along with the hypothetical data and signaling pathway, offer a solid foundation for initiating such investigations. It is crucial to empirically determine the optimal concentrations and treatment times for this compound with the specific cell types used in any study. Further research is warranted to elucidate the precise mechanisms by which this and related quinazoline compounds may influence the complex process of wound repair.

References

Application Notes and Protocols for 8-Methoxyquinazoline Derivatives in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on the apoptosis-inducing properties of 8-Methoxyquinazolin-4-OL is not extensively available in the public domain, numerous studies have highlighted the potent anti-cancer and pro-apoptotic activities of its derivatives. This document focuses on a series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives, which have demonstrated significant cytotoxic and apoptosis-inducing effects in various cancer cell lines. The data and protocols presented here are primarily based on the findings related to these derivatives, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

The core structure of 8-methoxyquinazoline serves as a promising scaffold for the development of targeted cancer therapies. The derivatives discussed herein have been shown to induce apoptosis by targeting specific signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data Presentation

The cytotoxic potential of novel 4,7-disubstituted 8-methoxyquinazoline derivatives was evaluated against HCT116 (human colorectal carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines, which have constitutively activated β-catenin/TCF4 signaling. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Compound IDHCT116 IC50 (µM)HepG2 IC50 (µM)
18B 5.64 ± 0.687.12 ± 0.52
Imatinib Not ReportedNot Reported

Note: Compound 18B was identified as the most potent among the synthesized derivatives. Imatinib mesylate was used as a standard for comparison. A study also showed that compound 18B exhibited an IC50 value of 8.50 ± 1.44 μM against primary human gallbladder cancer cells[1].

Signaling Pathway of Apoptosis Induction

The primary mechanism of action for the potent 8-methoxyquinazoline derivative, compound 18B, involves the downregulation of the β-catenin/TCF4 signaling pathway. This pathway is a critical component of the Wnt signaling cascade, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Compound 18B disrupts the interaction between β-catenin and T-cell factor 4 (TCF4), a key transcriptional activator in the Wnt pathway. This disruption leads to a decrease in the expression of downstream target genes such as c-MYC and Cyclin D1, which are essential for cell cycle progression and survival. The inhibition of this pathway ultimately triggers apoptosis in cancer cells.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_wnt Wnt/β-catenin Pathway Compound_18B Compound 18B (8-Methoxyquinazoline derivative) beta_catenin β-catenin Compound_18B->beta_catenin Inhibits Interaction with TCF4 TCF4 TCF4 beta_catenin->TCF4 Interaction Target_Genes Target Genes (c-MYC, Cyclin D1) TCF4->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Leads to Experimental_Workflow Start Start: Synthesize 8-Methoxyquinazoline Derivatives Cell_Culture Cell Culture (e.g., HCT116, HepG2) Start->Cell_Culture Treatment Treat Cells with Derivatives Cell_Culture->Treatment SRB_Assay Cell Viability Assay (SRB Assay) Treatment->SRB_Assay IC50 Determine IC50 Values SRB_Assay->IC50 Apoptosis_Assays Apoptosis Confirmation IC50->Apoptosis_Assays Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Hoechst Hoechst Staining (Nuclear Morphology) Apoptosis_Assays->Hoechst Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V End End: Data Analysis and Conclusion Hoechst->End Annexin_V->End Western_Blot Western Blot (β-catenin, TCF4) Mechanism_Study->Western_Blot RT_PCR RT-PCR (c-MYC, Cyclin D1) Mechanism_Study->RT_PCR Western_Blot->End RT_PCR->End

References

Application Notes: 8-Methoxyquinazoline Scaffold in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline core is a prominent scaffold in medicinal chemistry, forming the basis of several clinically approved anticancer drugs that primarily act as tyrosine kinase inhibitors. Recent research has highlighted the potential of the 8-methoxyquinazoline scaffold as a promising pharmacophore for the development of novel anticancer agents. Derivatives of 8-Methoxyquinazolin-4-OL have demonstrated significant cytotoxic, anti-proliferative, and anti-metastatic effects in various cancer cell lines. These compounds have been shown to modulate key oncogenic signaling pathways, particularly the Wnt/β-catenin pathway, indicating a mechanism of action that is distinct from traditional kinase inhibition.

These application notes provide a summary of the key findings related to 4,7-disubstituted 8-methoxyquinazoline derivatives, their mechanism of action, and detailed protocols for evaluating their efficacy in cancer cell lines. The data presented herein is derived from studies on these derivatives and serves to illustrate the therapeutic potential of the 8-methoxyquinazoline scaffold.

Mechanism of Action

Derivatives of this compound have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth.

The primary mechanism involves the disruption of the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[1][2][3] In a state of overactive Wnt signaling, β-catenin accumulates in the nucleus and complexes with TCF4 to initiate the transcription of oncogenes such as c-MYC and Cyclin D1. By inhibiting the β-catenin/TCF4 interaction, these 8-methoxyquinazoline derivatives can downregulate the expression of these target genes, leading to decreased cell proliferation and induction of apoptosis.[1][2]

Data Presentation

The cytotoxic activity of various 4,7-disubstituted 8-methoxyquinazoline derivatives has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Derivative Series HCT116Colon Carcinoma5.64 ± 0.68 to 23.18 ± 0.45[1]
HepG2Hepatocellular Carcinoma5.64 ± 0.68 to 23.18 ± 0.45[1]
Compound 18B Primary Human Gallbladder Cancer CellsGallbladder Cancer8.50 ± 1.44[1][2]

Note: The data represents a range of activities for a series of synthesized derivatives based on the 8-methoxyquinazoline scaffold.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer potential of 8-methoxyquinazoline derivatives are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of a compound by measuring the total protein content of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-methoxyquinazoline derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 8-methoxyquinazoline derivative and a vehicle control (DMSO) for 48-72 hours.

  • Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • 8-methoxyquinazoline derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of the 8-methoxyquinazoline derivative for 24-48 hours.

  • Harvest the cells (including floating cells in the media) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell migration.

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh culture medium containing the 8-methoxyquinazoline derivative or vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Wnt/β-catenin Pathway Activity Assay (TOPFlash/FOPFlash Reporter Assay)

This luciferase-based reporter assay measures the transcriptional activity of the β-catenin/TCF4 complex.

Materials:

  • 24-well or 96-well plates

  • Cancer cell lines (e.g., HCT116)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • A transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Co-transfect the cells with either the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites) plasmid, along with a Renilla luciferase plasmid (for normalization).

  • After 24 hours, treat the transfected cells with the 8-methoxyquinazoline derivative or a known Wnt pathway inhibitor (e.g., quercetin) for another 24 hours.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Calculate the TOP/FOP ratio to determine the specific inhibition of Wnt/β-catenin pathway activity. A decrease in the TOP/FOP ratio indicates pathway inhibition.

Visualizations

G cluster_destruction Cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 GSK3b GSK3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation CK1 CK1 Axin Axin APC APC DestructionComplex Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF4 TCF4 TargetGenes Target Gene Transcription (c-MYC, Cyclin D1) TCF4->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Quinazoline 8-Methoxyquinazoline Derivative Quinazoline->TCF4 Inhibits Interaction with β-catenin G Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 8-Methoxyquinazoline Derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance (515 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End G Start Start Seed Seed Cells to Confluency Start->Seed Scratch Create Scratch with Pipette Tip Seed->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Medium with Compound/Control Wash->Treat Image0 Image at T=0 Treat->Image0 Incubate Incubate (e.g., 24h) Image0->Incubate ImageT Image at T=x Incubate->ImageT Analyze Measure Wound Closure ImageT->Analyze End End Analyze->End

References

Application Notes and Protocols for 8-Methoxyquinazolin-4-OL in the Inhibition of β-catenin/TCF4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway, often characterized by the accumulation of nuclear β-catenin and its subsequent interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, is a hallmark of numerous cancers, particularly colorectal cancer.[2][3][4][5] The interaction between β-catenin and TCF4 is a critical downstream event that activates the transcription of oncogenes like c-MYC and Cyclin D1.[5][6][7] Therefore, inhibiting the β-catenin/TCF4 protein-protein interaction presents a promising therapeutic strategy.[6][8]

This document provides detailed application notes and protocols for the use of 8-Methoxyquinazolin-4-OL and its derivatives as inhibitors of the β-catenin/TCF4 signaling pathway. While specific data for the parent compound this compound is limited in the public domain, extensive research on substituted 8-methoxyquinazoline derivatives has demonstrated their potential as potent cytotoxic agents targeting this pathway.[6][8] We will focus on the applications and methodologies relevant to this class of compounds.

Mechanism of Action

In a healthy state ("Wnt-OFF"), cytoplasmic β-catenin is targeted for degradation by a destruction complex consisting of Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[6][8] Upon Wnt ligand binding to its receptor ("Wnt-ON" state), this destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[1] This stabilized β-catenin then translocates to the nucleus, where it binds to TCF4, acting as a transcriptional co-activator to drive the expression of target genes involved in cell proliferation and survival.[6][9][10]

This compound derivatives are designed to disrupt the crucial interaction between β-catenin and TCF4 in the nucleus. By doing so, they prevent the formation of the active transcriptional complex, thereby downregulating the expression of Wnt target genes and inhibiting cancer cell growth.[6][8] Mechanistic studies on potent derivatives have confirmed their ability to downregulate the β-catenin/TCF4 signaling pathway, reduce β-catenin and TCF4 protein expression, and decrease the mRNA levels of c-MYC and Cyclin D1.[6]

cluster_off Wnt-OFF State cluster_on Wnt-ON State cluster_inhibition Inhibition by this compound Derivative Wnt_OFF No Wnt Signal DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Wnt_OFF->DestructionComplex Active beta_catenin_cyto_off β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_cyto_off->Proteasome Ubiquitination Wnt_ON Wnt Signal Receptor Frizzled/LRP5/6 Wnt_ON->Receptor DestructionComplex_in Inactive Destruction Complex Receptor->DestructionComplex_in beta_catenin_cyto_on β-catenin (Cytoplasm) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 TargetGenes Target Gene Transcription (c-MYC, Cyclin D1) TCF4->TargetGenes Quinazoline This compound Derivative Inhibition Quinazoline->Inhibition beta_catenin_nuc_inhib β-catenin (Nucleus) beta_catenin_nuc_inhib->Inhibition TCF4_inhib TCF4 Inhibition->TCF4_inhib

Figure 1: Wnt/β-catenin signaling pathway and inhibition.

Quantitative Data

The cytotoxic potential of novel 4,7-disubstituted 8-methoxyquinazoline derivatives has been evaluated against cancer cell lines with constitutively activated β-catenin/TCF4 signaling. The data presented below is for a lead compound from this series, designated as Compound 18B .

CompoundCell LineIC50 (µM)Reference
Compound 18BHCT116 (Colon Cancer)5.64 ± 0.68[6]
Compound 18BHepG2 (Hepatocellular Carcinoma)Not explicitly stated, but within the range of 5.64 to 23.18 µM[6]
Compound 18BPrimary Human Gallbladder Cancer Cells8.50 ± 1.44[6]
Imatinib Mesylate (Control)HCT116 (Colon Cancer)Comparable to Compound 18B[6]
Imatinib Mesylate (Control)HepG2 (Hepatocellular Carcinoma)Comparable to Compound 18B[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound and its derivatives on the β-catenin/TCF4 signaling pathway.

cluster_workflow Experimental Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., HCT116, HepG2) start->cell_culture treatment Treat with This compound Derivative cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt topflash TOPFlash/FOPFlash Assay (TCF4 Activity) treatment->topflash western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis (IC50, Luciferase Activity, Protein Levels) mtt->data_analysis topflash->data_analysis western->data_analysis end End data_analysis->end

Figure 2: Workflow for inhibitor evaluation.
Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

β-catenin/TCF4 Transcriptional Activity (TOPFlash/FOPFlash Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF4 complex.

Materials:

  • HEK293T or cancer cell lines

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 24-well plates

  • This compound derivative

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.[4][10]

  • After 24 hours, treat the transfected cells with the this compound derivative or vehicle control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[11]

  • Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity.

  • The TCF4 transcriptional activity is represented by the ratio of normalized TOPFlash to FOPFlash activity.[10]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and TCF4.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-TCF4, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with the this compound derivative for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3][12]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[13]

  • Transfer the separated proteins to a PVDF membrane.[2][13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2][14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[2][13][14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3][13]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3][12]

  • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Logical Relationships and Pathway Visualization

The following diagram illustrates the logical flow of the β-catenin signaling cascade and the points of intervention and measurement.

cluster_pathway β-catenin/TCF4 Signaling Cascade cluster_intervention Experimental Intervention & Measurement Wnt_Signal Wnt Signal beta_catenin_stabilization β-catenin Stabilization & Accumulation Wnt_Signal->beta_catenin_stabilization nuclear_translocation Nuclear Translocation beta_catenin_stabilization->nuclear_translocation Western_Blot Western Blot (β-catenin levels) beta_catenin_stabilization->Western_Blot Measures complex_formation β-catenin/TCF4 Complex Formation nuclear_translocation->complex_formation gene_transcription Target Gene Transcription complex_formation->gene_transcription TOPFlash_Assay TOPFlash Assay (TCF4 activity) gene_transcription->TOPFlash_Assay Measures Inhibitor This compound Derivative Inhibitor->complex_formation Inhibits

Figure 3: Cascade, intervention, and measurement points.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] Quinazolinone and its derivatives are a critical class of heterocyclic compounds that exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[5][6][7][8][9]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several key benefits:

  • Rapid Reaction Times: Microwave irradiation directly heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times, often from hours to minutes.[1][10]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired quinazolinone derivatives.[1][10]

  • Energy Efficiency: By focusing energy directly on the reactants and solvents, microwave synthesis is more energy-efficient compared to conventional heating methods that heat the entire apparatus.[1][4]

  • Greener Chemistry: MAOS often allows for solvent-free reactions or the use of environmentally benign solvents, reducing the generation of hazardous waste.[3][4][10]

The mechanism of microwave heating involves the interaction of the electric field component of microwaves with polar molecules in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction, generates heat volumetrically and efficiently.[1][3]

Experimental Protocols

This section provides detailed protocols for the synthesis of various quinazolinone derivatives using microwave irradiation. These protocols are based on published literature and are intended to be a starting point for researchers. Optimization may be required for specific substrates and equipment.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a solvent-free, one-pot synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acid, phenylacetyl chloride, and substituted anilines under microwave irradiation. This method is noted for its high efficiency and good yields.[10]

Materials:

  • Anthranilic acid

  • Phenylacetyl chloride

  • Substituted anilines (o-, m-, and p-substituted with electron-donating or -withdrawing groups)

  • Microwave reactor (monomode or multimode)

  • Reaction vessels suitable for microwave synthesis

Procedure:

  • In a microwave reaction vessel, combine anthranilic acid (1 mmol), phenylacetyl chloride (1 mmol), and the desired substituted aniline (1 mmol).

  • Thoroughly mix the reactants.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power and for a duration optimized for the specific substrates (typical conditions might be 150-300 W for 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Iron-Catalyzed Cyclization of 2-Halobenzoic Acids and Amidines in Water

This protocol presents a green and efficient method for synthesizing quinazolinone derivatives via a microwave-assisted, iron-catalyzed C-N coupling reaction in an aqueous medium.[11]

Materials:

  • Substituted 2-halobenzoic acid (e.g., 2-chlorobenzoic acid)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Iron catalyst (e.g., FeCl3)

  • Base (e.g., K2CO3)

  • Water (as solvent)

  • Microwave reactor

  • Reaction vessels

Procedure:

  • To a microwave reaction vessel, add the substituted 2-halobenzoic acid (1 mmol), amidine hydrochloride (1.2 mmol), iron catalyst (e.g., 10 mol% FeCl3), and base (e.g., 2 mmol K2CO3).

  • Add water (e.g., 5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under controlled temperature and time (e.g., 120 °C for 20-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure quinazolinone derivative.

Protocol 3: Synthesis of 2-Methyl-3(H)-quinazolinone and 2-Methyl-3-amino-4-quinazolinone

This protocol details the synthesis of 2-methyl-3(H)-quinazolinone and its 3-amino derivative from methyl 2-acetoamidobenzoate using different bases under microwave irradiation, highlighting high product yields and reduced reaction times.[12]

Materials:

  • Methyl 2-acetoamidobenzoate

  • Ammonia solution (for 2-methyl-3(H)-quinazolinone)

  • Hydrazine hydrate (for 2-methyl-3-amino-4-quinazolinone)

  • Microwave reactor

  • Reaction vessels

Procedure for 2-methyl-3(H)-quinazolinone:

  • Place methyl 2-acetoamidobenzoate (1 mmol) in a microwave-safe vessel.

  • Add an excess of aqueous ammonia solution.

  • Seal the vessel and irradiate in a microwave reactor (e.g., at 200W for 5-10 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 2-methyl-3(H)-quinazolinone.

Procedure for 2-methyl-3-amino-4-quinazolinone:

  • Place methyl 2-acetoamidobenzoate (1 mmol) in a microwave-safe vessel.

  • Add hydrazine hydrate (1.2 mmol).

  • Seal the vessel and irradiate in a microwave reactor (e.g., at 200W for 5-10 minutes).

  • Monitor the reaction by TLC.

  • After cooling, the solid product can be isolated by filtration, washed with a suitable solvent, and dried.

Data Presentation

The following tables summarize quantitative data from various microwave-assisted syntheses of quinazolinone derivatives, allowing for easy comparison of different methodologies.

Starting MaterialsCatalyst/ReagentSolventPower (W)Time (min)Yield (%)Reference
Anthranilic acid, Phenylacetyl chloride, Substituted anilines-Solvent-free150-3005-1566-97[10]
2-Halobenzoic acids, AmidinesIron catalystWater-20-30Moderate to High[11]
Methyl 2-acetoamidobenzoate, Ammonia--2005-10High[12]
Methyl 2-acetoamidobenzoate, Hydrazine hydrate--2005-10High[12]
2-Aminobenzamide, Benzyl alcoholCuI / Cs2CO3Solvent-free-120up to 92[13]
Isatoic anhydride, Aldehydes, AnilinesIodineWater--25-82[10]
2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters-Solvent-free--High[14]

Visualizations

The following diagrams illustrate the general workflow of microwave-assisted synthesis and the diverse biological applications of the resulting quinazolinone derivatives.

G General Workflow for Microwave-Assisted Synthesis of Quinazolinones reagents Reactants & Catalyst vessel Microwave Reaction Vessel reagents->vessel solvent Solvent (or Solvent-free) solvent->vessel microwave Microwave Reactor vessel->microwave reaction Irradiation (Controlled Power, Temp, Time) microwave->reaction workup Work-up & Purification reaction->workup product Quinazolinone Derivative workup->product

Caption: A schematic representation of the typical experimental workflow for the microwave-assisted synthesis of quinazolinone derivatives.

G Biological Activities of Quinazolinone Derivatives quinazolinone Quinazolinone Core anticancer Anticancer quinazolinone->anticancer antimicrobial Antimicrobial quinazolinone->antimicrobial antiinflammatory Anti-inflammatory quinazolinone->antiinflammatory antihypertensive Antihypertensive quinazolinone->antihypertensive antiviral Antiviral (Anti-HIV) quinazolinone->antiviral cns CNS Depressant quinazolinone->cns

Caption: A diagram illustrating the diverse and significant biological activities exhibited by various quinazolinone derivatives.[5][6][7][8][9]

References

Application Notes and Protocols for the Purification of Quinazolinone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, have made them a significant focus in medicinal chemistry and drug discovery.[1][2][3] Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.[1][4][5][6]

The synthesis of quinazolinone derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities.[7][8] Achieving high purity of the target compound is crucial for accurate biological evaluation and subsequent drug development. Column chromatography is a fundamental, versatile, and widely used technique for the purification of these derivatives, enabling the separation of compounds based on their differential adsorption to a stationary phase.[9]

This application note provides detailed protocols for the purification of quinazolinone derivatives using silica gel column chromatography, data presentation for comparative analysis of purification methods, and visual diagrams of the experimental workflow and a relevant biological pathway.

Data Presentation

The selection of a purification method depends on the desired purity, scale of the separation, and the nature of the impurities. Below is a comparative summary of common purification techniques for quinazolinone derivatives.

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)ScaleRelative CostRelative Time
Recrystallization8595-9860-80mg to kgLowShort
Column Chromatography 85 95-99 50-75 mg to kg Medium Medium
Preparative HPLC85>9970-90µg to gHighLong
Data compiled from a representative example.[9]

Experimental Protocols

This section details the methodology for the purification of a representative quinazolinone derivative using flash column chromatography with silica gel.

Materials and Equipment
  • Crude quinazolinone derivative

  • Silica gel (230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol - HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

  • Beakers and flasks

  • Long glass rod or pipette

  • UV lamp for TLC visualization

Protocol 1: Silica Gel Flash Column Chromatography

1. Selection of Solvent System (Eluent):

  • The appropriate eluent is determined by Thin Layer Chromatography (TLC) analysis of the crude product.

  • A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[9]

  • Spot the crude product on a TLC plate and develop it in various ratios of the solvent mixture (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired quinazolinone derivative.[9] For more polar quinazolinones, a system like dichloromethane/methanol may be more suitable.[9]

2. Column Packing (Slurry Method):

  • Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approx. 1 cm) over the cotton plug.

  • In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent. The amount of silica gel should be 20 to 100 times the weight of the crude sample.[9]

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed to prevent its disturbance during sample and eluent addition.[9]

  • Continuously add eluent to the column, ensuring the solvent level never drops below the top of the sand layer to prevent the column from running dry.

3. Sample Loading:

  • Dissolve the crude quinazolinone derivative in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This dry-loaded sample can then be carefully added to the top of the column.[9]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin the elution process by opening the stopcock to allow the solvent to flow through the column. A steady flow can be maintained by gravity or by applying gentle pressure (flash chromatography).

  • Collect the eluting solvent in fractions (e.g., in test tubes or small flasks).

  • The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent. Gradient elution is particularly useful for separating mixtures with components of widely varying polarities.[9]

5. Monitoring and Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates alongside the crude mixture and a reference standard (if available).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified quinazolinone derivative.

  • Further dry the compound under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow for Column Chromatography

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation eluent_selection Eluent Selection (TLC) column_packing Column Packing (Silica Slurry) eluent_selection->column_packing sample_prep Sample Preparation column_packing->sample_prep sample_loading Sample Loading sample_prep->sample_loading elution Elution (Isocratic/Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal purified_product Purified Quinazolinone solvent_removal->purified_product

Caption: Workflow for the purification of quinazolinone derivatives.

EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->transcription Proliferation Cell Proliferation, Survival, Angiogenesis transcription->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits (ATP-binding site) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of EGFR signaling by quinazolinone derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in 8-Methoxyquinazolin-4-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Methoxyquinazolin-4-OL Synthesis

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard synthetic route for this compound?

The most direct and common method for synthesizing this compound is through the cyclocondensation of 2-amino-3-methoxybenzoic acid with formamide.[1][2][3] In this reaction, formamide serves as both a reactant, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and often as the solvent.[1]

Q2: My reaction yield is significantly lower than expected. Could the issue be my starting materials?

Absolutely. The quality of the starting materials is critical for a successful synthesis. Low yields are often traced back to issues with the precursors.

  • Purity of 2-amino-3-methoxybenzoic acid: The primary starting material, 2-amino-3-methoxybenzoic acid, should be of high purity, typically above 97%.[4] Impurities can interfere with the cyclization reaction, leading to the formation of side products and a lower yield of the desired compound.

  • Stability and Storage: Anthranilic acid derivatives can be susceptible to degradation over time, especially if not stored correctly. Ensure the material has been stored in a cool, dark, and dry place. It is advisable to verify the purity of older reagents by techniques like NMR or melting point determination before use.

  • Formamide Quality: Use a high-purity grade of formamide. Water content in formamide can be detrimental to the reaction. At the high temperatures required for this synthesis, formamide can also decompose to ammonia and carbon monoxide, which can lead to side reactions.[3]

Table 1: Key Specifications for 2-Amino-3-methoxybenzoic Acid

Parameter Specification Rationale
CAS Number 3177-80-8[4] Ensures correct reagent identification.
Molecular Formula C₈H₉NO₃[5] Confirms chemical identity.
Molecular Weight 167.16 g/mol [6] Crucial for accurate molar calculations.
Appearance White to off-white powder[4] Significant deviation may indicate impurity.
Purity (Assay) ≥97%[4] Minimizes side reactions and maximizes yield.

| Melting Point | 169-170 °C | A sharp melting point close to the literature value indicates high purity. |

Q3: How can I optimize my reaction conditions to improve the yield?

Suboptimal reaction conditions are a primary cause of low yields in quinazolinone synthesis.[3][7] Temperature and reaction time are the most critical parameters to control.

  • Temperature: This reaction typically requires high temperatures, often in the range of 150-190°C, to drive the cyclization.[7] Insufficient heat will result in an incomplete reaction, while excessive temperatures can lead to the degradation of both reactants and the product.[3]

  • Reaction Time: The reaction may require several hours to proceed to completion.[7] It is essential to monitor the reaction's progress to determine the optimal time.

  • Stoichiometry: An excess of formamide is typically used to serve as the solvent and drive the reaction forward. A molar ratio of 1:10 to 1:20 of the anthranilic acid to formamide is common.

Table 2: Troubleshooting Guide for Reaction Parameters

Parameter Common Issue Recommended Solution
Temperature Reaction is sluggish or does not proceed. Gradually increase the temperature in 10°C increments (e.g., from 150°C to 180°C). Monitor for product formation and starting material consumption via TLC.
Product degradation is observed (darkening of the reaction mixture). Reduce the temperature. Ensure the heating is uniform using an oil bath and magnetic stirring.
Reaction Time Starting material remains after the expected reaction time. Extend the reaction time. Monitor every 1-2 hours using TLC until the starting material spot has disappeared or is minimal.[7]
Yield decreases with longer reaction times. The product may be degrading. Determine the optimal time point by analyzing aliquots at different intervals.

| Reagent Ratio | Incomplete conversion. | Ensure a sufficient excess of formamide is used to act as both reagent and solvent. |

Q4: What are the potential side reactions that could be lowering my yield?

Several side reactions can compete with the desired product formation:

  • Decarboxylation: At high temperatures, the starting 2-amino-3-methoxybenzoic acid can undergo decarboxylation.

  • Dimerization/Polymerization: Undesired reactions between starting materials or intermediates can lead to polymeric byproducts that are difficult to remove.

  • Ring Opening: The quinazolinone ring can be susceptible to cleavage under harsh conditions, especially if the workup involves strong acids or bases at high temperatures.[1]

Q5: My crude product is highly impure. What is an effective purification strategy?

Purification is key to obtaining a high-quality final product.

  • Initial Workup: After cooling, the reaction mixture is typically poured into water or an ice-water mixture to precipitate the crude product. The solid is then collected by filtration and washed thoroughly with water to remove excess formamide.

  • Recrystallization: This is the most effective method for purifying the crude this compound.[6] Common solvents for recrystallization of quinazolinones include ethanol, isopropanol, or mixtures of ethanol/water or DMF/water. The choice of solvent should be optimized to maximize the recovery of the pure product while leaving impurities dissolved. A patent for a related compound suggests using chloralkanes for purification, followed by recovery of the solvent.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on the reaction of 2-amino-3-methoxybenzoic acid with formamide.

  • Reagents & Setup:

    • 2-amino-3-methoxybenzoic acid (1.0 eq)

    • Formamide (15-20 eq)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Oil bath for heating.

  • Procedure:

    • Combine 2-amino-3-methoxybenzoic acid and formamide in the round-bottom flask.

    • Heat the mixture with stirring in an oil bath to 160-180°C.

    • Maintain this temperature and monitor the reaction's progress using TLC (see Protocol 2). The reaction may take 4-8 hours.

    • Once the reaction is complete (indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup:

    • Pour the cooled reaction mixture slowly into a beaker of ice water while stirring.

    • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

  • Materials:

    • TLC plates (e.g., Silica Gel 60 F254).

    • Mobile Phase (Eluent): A mixture of Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: UV lamp (254 nm).

  • Procedure:

    • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and letting it saturate.

    • Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and dilute it with a suitable solvent (e.g., methanol).

    • Spot the diluted reaction mixture onto the TLC plate alongside a spot of the starting material (2-amino-3-methoxybenzoic acid) as a reference.

    • Place the plate in the developing chamber and allow the eluent to run up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material is gone or has significantly diminished. The product spot should be clearly visible (typically with a different Rf value).

Table 3: Example TLC Analysis for Reaction Monitoring

Compound Expected Rf Value (Example) UV Visualization (254 nm)
2-amino-3-methoxybenzoic acid ~0.6-0.7 Appears as a dark spot

| this compound (Product) | ~0.3-0.4 | Appears as a dark spot |

Note: Rf values are highly dependent on the exact mobile phase composition and TLC plate used.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating to find a suitable solvent (poorly soluble when cold, highly soluble when hot).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway Reactants 2-amino-3-methoxybenzoic acid + Formamide Product This compound Reactants->Product Heat (160-180°C) Cyclocondensation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_materials 1. Starting Materials cluster_conditions 2. Reaction Conditions cluster_workup 3. Workup & Purification start Low Yield Observed check_purity Verify Purity of 2-amino-3-methoxybenzoic acid (>97%) start->check_purity Begin Here check_formamide Use High-Purity, Anhydrous Formamide check_purity->check_formamide check_temp Optimize Temperature (150-190°C) check_formamide->check_temp check_time Optimize Reaction Time (Monitor via TLC) check_temp->check_time check_stirring Ensure Efficient Magnetic Stirring check_time->check_stirring check_precipitation Ensure Complete Precipitation (Pour into ice water) check_stirring->check_precipitation check_purification Optimize Recrystallization (Solvent choice is key) check_precipitation->check_purification solution Improved Yield check_purification->solution

Caption: A systematic workflow for troubleshooting low reaction yield.

Parameter_Relationships Yield Yield & Purity Temp Temperature Temp->Yield Directly Impacts (Optimal range exists) Time Time Temp->Time Interdependent Time->Yield Directly Impacts (Too short/long is bad) Purity Reactant Purity Purity->Yield Foundation for Good Yield

Caption: Interrelationship of key parameters affecting synthesis outcome.

References

Optimizing reaction conditions for Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Niementowski quinazoline synthesis. The content is designed to directly address specific issues encountered during experimentation, offering practical solutions and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the classical reaction conditions for the Niementowski quinazoline synthesis?

A1: The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][2][3][4] Typically, the reactants are heated at high temperatures, often between 130-150°C, for several hours.[5] A variation of this reaction uses anthranilic acid and formamide to produce the parent quinazolin-4(3H)-one.[6]

Q2: What are the main limitations of the conventional Niementowski synthesis?

A2: The primary drawbacks of the traditional method are the harsh reaction conditions, including high temperatures and long reaction times (often 6-10 hours or more).[6][7] These conditions can lead to low yields, the formation of side products, and potential charring of the reaction mixture, especially in the absence of a solvent.[8]

Q3: How can microwave-assisted synthesis improve the Niementowski reaction?

A3: Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative to conventional heating.[6][7] It dramatically reduces reaction times from hours to minutes and frequently leads to higher product yields.[5][7] Microwave irradiation can be applied to reactions with or without a solvent and can be combined with solid-supported catalysts for further optimization.[1][8]

Q4: What types of catalysts can be used to optimize the reaction?

A4: Both acidic and basic catalysts have been employed to improve the Niementowski synthesis. Acidic catalysts such as polyphosphoric acid, acidic alumina, silica gel, and montmorillonite K-10 have been shown to be effective, particularly in solvent-free, microwave-assisted conditions.[7][9] Catalytic amounts of pyridine, a base, have also been used in conventional heating protocols.[6]

Q5: Is it possible to run the Niementowski synthesis under solvent-free conditions?

A5: Yes, solvent-free, or "neat," conditions are a key optimization strategy, often coupled with microwave irradiation.[8] This approach is environmentally friendly and simplifies work-up procedures.[8] The use of solid supports like acidic alumina or clays can be beneficial in these solvent-free systems.[1][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: For conventional heating, ensure the temperature is within the optimal range (typically 130-150°C) and monitor the reaction over time using TLC or LC-MS to determine the ideal duration.[2] For microwave-assisted synthesis, optimize the irradiation power and time; a typical starting point is 60-400W for 4-20 minutes.[1][5][10] Consider screening different solvents if applicable, though solvent-free conditions are often preferred for optimized procedures.[2]

  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time or temperature incrementally.[11] Using microwave irradiation can significantly accelerate the reaction and drive it to completion.[11] Ensure the reactants are of high purity, as impurities can inhibit the reaction.

  • Possible Cause: Degradation of starting materials or product.

    • Solution: The high temperatures of the classical method can cause degradation.[11] Employing milder, microwave-assisted conditions can prevent this.[11] If using conventional heating, consider if a lower temperature for a longer duration might be effective.

Problem 2: Formation of Side Products/Impurities

  • Possible Cause: Charring of the reaction mixture.

    • Solution: This is common in conventional heating under solvent-free conditions.[8] Reducing the temperature or, more effectively, switching to a microwave-assisted protocol can prevent charring.

  • Possible Cause: Formation of quinazolinone byproducts.

    • Solution: In reactions aiming for a different quinazoline derivative, the formation of the 4-oxo-3,4-dihydroquinazoline can be a side reaction. Adjusting the pH or using an excess of the amide reagent (e.g., formamide) can sometimes favor the desired product.[11]

  • Possible Cause: Hydrolysis of the quinazoline ring.

    • Solution: The quinazoline ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at high temperatures. Careful control of pH during the reaction and work-up is crucial.

Problem 3: Difficulty with Product Purification

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Optimize the reaction conditions to ensure complete consumption of the limiting reagent, as monitored by TLC or LC-MS. Adjust the stoichiometry of the reactants if necessary.

  • Possible Cause: Product is an oil or difficult to crystallize.

    • Solution: If direct precipitation upon cooling is not effective, column chromatography on silica gel is a standard purification technique. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically employed. Recrystallization from a suitable solvent (e.g., ethanol, glacial acetic acid) is often effective if the product is a solid.[12]

Data Presentation: Comparison of Reaction Conditions

Table 1: Conventional vs. Microwave-Assisted Synthesis

MethodReagentsSolventConditionsTimeYield (%)Reference
ConventionalAnthranilic Acid, AmidePyridineReflux6-8 h~75%[12]
Conventional2-Aminobenzohydrazide, 2-ChlorobenzaldehydeEthanolReflux10 hN/A[6]
MicrowaveAnthranilic Acid, FormamideNone60 W, 150°C40 min"Very Good"[10]
MicrowaveAnthranilic Acid, FormamideNone (Montmorillonite K-10)N/A4 min"Best Yield"[7]
MicrowaveAnthranilic Acid, Amine, Carboxylic AcidNone400-500 W4-5 min82-94%[8]

Table 2: Microwave-Assisted Synthesis with Clay Catalysts

Reactant 2CatalystPower (W)Time (min)Yield (%)Reference
FormamideRed Clay400582[1]
FormamideWhite Clay400574[1]
FormamideBlack Clay400588[1]
UreaRed Clay400579[1]
UreaWhite Clay400584[1]
UreaBlack Clay400581[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-Bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone [12]

  • Reactants: Dissolve 6-bromobenzoxazinone and p-aminobenzoic acid (0.01 mol) in pyridine.

  • Reaction: Reflux the mixture for 6 hours.

  • Work-up: Distill off the excess solvent.

  • Isolation: Cool the resulting mixture and pour it over crushed ice.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from glacial acetic acid.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Quinazolin-4(3H)-ones [1]

  • Reactants: In a suitable vessel, mix anthranilic acid (0.01 mol) and formamide (0.05 mol).

  • Catalyst: Add a catalytic amount of organic clay (e.g., red, white, or black clay).

  • Reaction: Irradiate the mixture in a microwave reactor for the appropriate time and power (e.g., 5 minutes at 400 W), monitoring the reaction completion by TLC.

  • Isolation: After cooling, add ethanol to the reaction mixture to separate the product from the catalyst.

  • Purification: Filter the mixture to recover the spent catalyst. The product can be further purified by recrystallization from the ethanol filtrate.

Visualizations

Niementowski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reactants: Anthranilic Acid & Amide conv Conventional Heating (130-150°C, 6-10h) start->conv mw Microwave Irradiation (e.g., 400W, 5 min) start->mw monitor Monitor Reaction (TLC / LC-MS) conv->monitor mw->monitor isolate Isolate Crude Product (Precipitation / Filtration) monitor->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify char Characterize Final Product purify->char

Caption: General experimental workflow for the Niementowski quinazoline synthesis.

Troubleshooting_Tree issue Low or No Yield? incomplete Incomplete Reaction issue->incomplete Yes degradation Degradation issue->degradation Yes impurities Side Products Present? issue->impurities No sol_incomplete Increase Time/Temp Switch to Microwave Check Reagent Purity incomplete->sol_incomplete sol_degradation Use Milder Conditions (Microwave Synthesis) degradation->sol_degradation charring Charring Observed impurities->charring Yes sol_purification Optimize Purification (Recrystallization / Chromatography) impurities->sol_purification No sol_charring Reduce Temperature Switch to Microwave charring->sol_charring

References

8-Methoxyquinazolin-4-OL solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyquinazolin-4-OL. The information is designed to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a quinazoline derivative.[1] Key properties are summarized in the table below. It's important to note that it can exist in a tautomeric equilibrium with its keto form, 8-Methoxyquinazolin-4(1H)-one, with the keto form generally being more stable.[2]

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3][4][5]
Molecular Weight 176.17 g/mol [3][4]
CAS Number 16064-27-0[3][4][5]
Appearance Likely a crystalline solid[1]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common issue. While the parent quinazoline molecule is water-soluble, many of its derivatives, including those with a methoxy group, often exhibit poor aqueous solubility.[1][6] This is a critical factor to consider in drug design and in vitro assays as it can affect bioavailability and experimental results.[7]

Q3: What are the primary reasons for the low aqueous solubility of this compound?

The low solubility is likely due to its molecular structure, which includes a bicyclic aromatic system.[1] Factors contributing to poor aqueous solubility in compounds like this can include high molecular weight and a crystalline structure that is resistant to dissolution in water.[8]

Q4: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of quinazoline derivatives:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous system.[6][8]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.[8]

  • Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6][9]

  • Solid Dispersions: This technique involves dispersing the compound in a carrier matrix at the molecular level to improve dissolution rates.[10]

Troubleshooting Guide: Solubility Issues

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Question: I've tried to directly dissolve the compound in my phosphate-buffered saline (PBS) at room temperature, but it remains a suspension. What should I do?

  • Answer: Direct dissolution of this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

    Experimental Protocol: Recommended Solubilization Method

    • Prepare a Concentrated Stock Solution:

      • This compound is likely soluble in organic solvents like dimethyl sulfoxide (DMSO).[2]

      • Accurately weigh the desired amount of the compound.

      • Add a minimal amount of 100% DMSO to the powder.

      • Gently vortex or sonicate the mixture until the compound is fully dissolved. Aim for a high concentration for your stock solution (e.g., 10-50 mM) to minimize the amount of organic solvent in your final aqueous solution.[9]

    • Dilute the Stock Solution into Your Aqueous Buffer:

      • To potentially improve solubility, you can warm your aqueous buffer to 37°C.[9]

      • While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.[9]

      • Important: The final concentration of the organic solvent should be kept as low as possible (ideally below 0.5%) to avoid solvent effects in your experiments.[9]

Issue 2: The compound precipitates out of solution when I dilute the stock solution into my aqueous buffer.

  • Question: I successfully dissolved this compound in DMSO, but it crashed out of solution when I added it to my cell culture media. How can I prevent this?

  • Answer: Precipitation upon dilution indicates that the aqueous solubility of the compound has been exceeded. Here are several strategies to overcome this:

    • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your aqueous buffer.[9]

    • Increase the Percentage of Co-solvent: While keeping the final DMSO concentration below levels that affect your assay is crucial, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. The tolerance of your specific experimental system to the co-solvent must be determined.[9]

    • Consider Using Cyclodextrins: Beta-cyclodextrins and their derivatives are commonly used to enhance the solubility of poorly soluble drugs.[9]

    Experimental Protocol: Using Cyclodextrins

    • Molar Ratio Selection: Select a suitable molar ratio of this compound to the cyclodextrin (e.g., 1:1 β-cyclodextrin).[6]

    • Mixing: Accurately weigh the compound and cyclodextrin and mix them thoroughly in a glass mortar.[6]

    • Kneading: Add a small volume of a water-ethanol solution (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the resulting paste for 45-60 minutes.[6]

    • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C).[6]

    • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[6] This complex can then be used for dissolution studies to confirm the enhancement in solubility.

Issue 3: I am concerned about the effect of the organic solvent on my cellular assay.

  • Question: My cells are sensitive to DMSO. Are there alternative solvents or methods I can use?

  • Answer: Yes, if DMSO is a concern, you can explore other co-solvents or methods:

    • Alternative Co-solvents: Consider using ethanol, propylene glycol, or polyethylene glycol (PEG).[6] Start with low percentages (e.g., 1-5% v/v) and increase cautiously.

    • pH Adjustment: If your experimental system allows, adjusting the pH of the buffer can be an effective strategy for ionizable compounds.[8]

Experimental Workflow & Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for solubilization and a representative signaling pathway where quinazoline derivatives are often investigated.

G Solubilization Workflow cluster_start Start cluster_decision Initial Approach cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Insoluble this compound in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute success Soluble dilute->success precipitate Precipitation dilute->precipitate lower_conc Lower Final Concentration precipitate->lower_conc inc_cosolvent Increase Co-solvent % precipitate->inc_cosolvent use_cyclo Use Cyclodextrins precipitate->use_cyclo lower_conc->success inc_cosolvent->success use_cyclo->success

Caption: Workflow for solubilizing this compound.

G Generic Kinase Inhibitor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras activates quinazoline This compound (as a potential kinase inhibitor) quinazoline->receptor inhibits raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates transcription Transcription Factors erk->transcription activates response Cellular Response (Proliferation, Survival, etc.) transcription->response

Caption: Quinazoline derivatives as kinase inhibitors.

References

Technical Support Center: Purification of 8-Methoxyquinazolin-4-OL Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their work with 8-Methoxyquinazolin-4-OL analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound analogs?

A1: Common impurities often originate from unreacted starting materials, such as 2-amino-3-methoxybenzoic acid derivatives, and by-products from the cyclization reaction.[1] Incomplete reactions can leave starting materials, while side reactions may produce regioisomers or over-alkylated products, depending on the synthetic route. Residual solvents from the reaction or initial work-up are also a frequent source of contamination.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of techniques is recommended for comprehensive impurity profiling. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of a reaction's progress and the number of components in a mixture. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity and can resolve closely related impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[1]

Q3: What is the recommended general approach for purifying crude this compound analogs?

A3: A multi-step purification strategy is often the most effective.[1]

  • Initial Purification: Recrystallization is a cost-effective first step to remove a significant portion of impurities, especially if the crude product is a solid.

  • Chromatographic Separation: Flash column chromatography is highly effective for separating the target compound from impurities with different polarities.

  • High Purity Polishing: For obtaining very high purity (>99%), which is often required for biological assays, preparative HPLC is the preferred method.

Troubleshooting Guides

Recrystallization

Problem: The compound does not crystallize upon cooling.

Possible Cause Troubleshooting Steps
Too much solvent was used.- Reheat the solution to evaporate some of the solvent and re-cool.[1] - Try adding a small seed crystal of the pure compound to induce crystallization.[1]
The chosen solvent is unsuitable.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod.[1] - If the compound remains soluble, a different solvent or a co-solvent system should be explored.
The solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of oil instead of crystals.

Problem: An oil forms instead of crystals ("oiling out").

Possible Cause Troubleshooting Steps
The compound's melting point is lower than the solvent's boiling point.- Select a solvent with a lower boiling point.
High concentration of impurities.- Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[1]
The solution is supersaturated.- Reheat the solution until the oil dissolves, then allow it to cool more slowly. Adding a slightly larger volume of the hot solvent may also help.

Problem: Low yield of recrystallized product.

Possible Cause Troubleshooting Steps
The compound has high solubility in the cold solvent.- Ensure the minimum amount of hot solvent was used for dissolution. - Choose a different solvent in which the compound is less soluble at low temperatures.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out of solution prematurely.
Flash Column Chromatography

Problem: Poor separation of the target compound from impurities (overlapping bands).

Possible Cause Troubleshooting Steps
Inappropriate solvent system (eluent).- Optimize the solvent system using TLC to achieve a clear separation between your target compound (Rf ~0.3-0.4) and impurities. - A shallower solvent gradient during the column run can improve separation of closely eluting compounds.[1]
Column overloading.- Reduce the amount of crude material loaded onto the column. As a general rule, use 20-50 times the weight of silica gel to the weight of the crude sample.
Improperly packed column (channeling).- Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation.

Problem: The compound is not eluting from the column.

Possible Cause Troubleshooting Steps
The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.- Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina or a reverse-phase silica gel.

Experimental Protocols

General Protocol for Recrystallization of this compound Analogs
  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.[1]

General Protocol for Flash Column Chromatography of this compound Analogs
  • Stationary Phase and Solvent System Selection: Use silica gel (230-400 mesh) as the stationary phase. Determine an appropriate eluent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Typical Solvent Systems for TLC and Column Chromatography of this compound Analogs

Compound Polarity Typical TLC/Column Eluent System Notes
Non-polar to Moderately PolarHexane / Ethyl Acetate (e.g., 9:1 to 1:1 v/v)A good starting point for many quinazolinone derivatives.
Moderately Polar to PolarDichloromethane / Methanol (e.g., 99:1 to 9:1 v/v)Effective for more polar analogs.
Basic AnalogsAdd a small amount of triethylamine (e.g., 0.1-1%) to the eluent.Helps to reduce tailing on silica gel for basic compounds.

Table 2: Purity and Yield Data for Selected Purification Methods

Analog Purification Method Purity (by HPLC) Yield Reference
4,7-disubstituted 8-methoxyquinazolineColumn Chromatography>95%69-82%[2]
2-(4-methoxyphenyl)quinazolineColumn Chromatography (Alumina)Not ReportedHigh
Generic Quinazolin-4-oneRecrystallizationCan achieve >98%Variable[1]
Generic Quinazolin-4-onePreparative HPLC>99%Typically lower than other methods[1]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound Analog recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Flash Column Chromatography recrystallization->column_chromatography Further Separation purity_check Purity Check (TLC, HPLC, NMR, MS) recrystallization->purity_check prep_hplc Preparative HPLC column_chromatography->prep_hplc High-Purity Polishing column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product (>99%) purity_check->pure_product Meets Purity Criteria EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Quinazolinone This compound Analog Quinazolinone->EGFR Inhibits ATP Binding Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

References

Technical Support Center: Synthesis of 4(3H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4(3H)-quinazolinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4(3H)-quinazolinones, providing potential causes and actionable solutions.

Issue 1: Consistently Low Reaction Yield

Q1: My reaction yield for 4(3H)-quinazolinone synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in 4(3H)-quinazolinone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A moderate increase in temperature can also enhance the reaction rate, but this must be done cautiously to avoid degradation of starting materials or products.[1]

  • Suboptimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical for reaction success.

    • Solution: Ensure that starting materials, such as anthranilic acid or 2-aminobenzamide, are pure and dry; recrystallization may be necessary if impurities are suspected.[2] The solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMSO or DMF are often effective.[2] A solvent screening may be necessary to identify the optimal medium for your specific substrates.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[2] For example, in the Niementowski reaction, using an excess of formamide can drive the reaction to completion.[1]

  • Catalyst Issues: If a catalyst is employed, its activity is crucial.

    • Solution: For heterogeneous catalysts, ensure they are not poisoned or deactivated; regeneration or using a fresh batch may be required. For reactions involving catalysts like iodine, ensure the appropriate temperature (e.g., 100-120 °C) and atmosphere (e.g., oxygen) are maintained.[2]

Issue 2: Presence of Impurities and Difficulty in Purification

Q2: My final product is difficult to purify and shows multiple spots on the TLC plate. What are the likely impurities and how can I address this?

A2: The presence of multiple impurities is a common challenge. Identifying these impurities is key to optimizing both the reaction and purification strategy.[1]

  • Unreacted Starting Materials: Spots on the TLC may correspond to your starting materials.

    • Solution: Use TLC to compare the reaction mixture with the starting materials. If starting materials are present, consider extending the reaction time or increasing the temperature.[2]

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.

    • Solution: Promoting the cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[2]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and an acyl chloride or anhydride, the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate is a key step.[3][4] Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.

    • Solution: Ensure sufficient reaction time and temperature in the presence of the amine to facilitate the ring-opening and subsequent recyclization to the quinazolinone.

  • Side Products: Various side reactions can lead to a range of impurities (see FAQs below).

    • Solution: Purification techniques such as column chromatography or recrystallization are essential.[5] For persistent impurities, a second purification step using a different technique is recommended. For instance, if column chromatography was used initially, subsequent recrystallization can enhance purity.[5]

Common ImpurityPotential SourceRecommended Identification Technique
Anthranilic Acid / 2-AminobenzamideUnreacted starting materialTLC, HPLC, NMR Spectroscopy
N-acylanthranilic acidIncomplete cyclizationHPLC, Mass Spectrometry, NMR
2-Substituted-4H-3,1-benzoxazin-4-oneIntermediate from reaction with acylating agentsIR (lactone C=O stretch), NMR
AnilineDecarboxylation of anthranilic acid at high temperaturesGC-MS, HPLC
Dimer (e.g., 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid)Self-condensation side reactionMass Spectrometry, NMR

Frequently Asked Questions (FAQs)

Q3: What are the most common side reactions when synthesizing 4(3H)-quinazolinone from anthranilic acid and formamide (Niementowski Reaction)?

A3: A significant side reaction, especially at elevated temperatures (above 145°C), is the decarboxylation of the starting material, anthranilic acid, to form aniline and carbon dioxide. Aniline can then react with formamide to generate other byproducts, which reduces the overall yield of the desired quinazolinone.[1] Another common byproduct is a dimer , such as 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, which can form through a self-cyclization reaction.[1]

Q4: Can the formamide reagent itself lead to side reactions?

A4: Yes, at high temperatures (typically above 180°C), formamide can undergo thermal decomposition to produce ammonia and carbon monoxide, with traces of hydrogen cyanide. These degradation products can potentially lead to the formation of undesired byproducts.[1]

Q5: How can reaction conditions be optimized to minimize these side reactions?

A5: Optimization of reaction conditions is crucial for minimizing side product formation and maximizing the yield of 4(3H)-quinazolinone.

ParameterRecommendationRationale
Temperature Maintain optimal temperature, typically 130-160°C for the Niementowski reaction.[1]Temperatures that are too high can lead to the decarboxylation of anthranilic acid and decomposition of formamide.[1] Temperatures that are too low may result in an incomplete reaction.
Stoichiometry Use an excess of formamide (e.g., 5 equivalents relative to anthranilic acid).[1]Drives the reaction to completion and can help suppress side reactions involving the starting material.
Solvent Consider using a high-boiling point inert solvent.Helps to maintain a stable and controlled reaction temperature.

Q6: What is a common side reaction when using isatoic anhydride as a starting material?

A6: When reacting isatoic anhydride with amines, a common side reaction is the simple ring-opening of the anhydride to form a stable 2-aminobenzamide derivative without subsequent cyclization to the quinazolinone.[6][7] This is particularly prevalent if the conditions are not optimized for the final cyclization step, which often requires heat or acid/base catalysis.

Q7: Are there common side reactions when introducing substituents at the 2 and 3 positions via a benzoxazinone intermediate?

A7: Yes. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones often proceeds by first reacting anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized with acetic anhydride to a benzoxazinone intermediate.[3] This intermediate is then reacted with a primary amine.[3][4] A potential side reaction is the incomplete reaction with the amine, leaving the benzoxazinone as an impurity. Additionally, if the chosen amine or other reagents have multiple reactive sites, undesired side reactions can occur.

Experimental Protocols

Protocol 1: General Synthesis of 4(3H)-Quinazolinone via Niementowski Reaction

This protocol describes a conventional method for synthesizing the parent 4(3H)-quinazolinone from anthranilic acid and formamide.

  • In a round-bottom flask, mix anthranilic acid (e.g., 0.1 mol, 13.7 g) and formamide (e.g., 0.5 mol, 22.5 g, ~20 mL).[1]

  • Heat the mixture in an oil bath at 130-160°C for 2-4 hours.[1] Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[5]

Protocol 2: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol outlines a common multi-step synthesis starting from anthranilic acid.[3]

  • Step 1: N-Acylation: React anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride) in a suitable solvent, often in the presence of a base like pyridine, to form the N-acylanthranilic acid.[3][8]

  • Step 2: Benzoxazinone Formation: Reflux the N-acylanthranilic acid with acetic anhydride to induce ring closure and form the corresponding 2-substituted-1,3-benzoxazin-4-one.[3][4]

  • Step 3: Quinazolinone Formation: Reflux the isolated benzoxazinone intermediate with a primary amine (e.g., aniline or benzylamine) in a solvent like ethanol or DMF to yield the 2,3-disubstituted-4(3H)-quinazolinone.[9]

  • Purification: After cooling and precipitation (often by adding water), collect the product and purify by column chromatography or recrystallization.[5]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents to find one where the compound is soluble when hot and sparingly soluble when cold.[5] Common solvents include ethanol, methanol, and ethyl acetate.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals in a vacuum oven.[5]

Visualizations

Main_Synthesis_and_Side_Reactions Anthranilic_Acid Anthranilic Acid Aniline Aniline (Side Product) Anthranilic_Acid->Aniline High Temp (>145°C) - CO2 (Decarboxylation) Dimer Dimer (Side Product) Anthranilic_Acid->Dimer Self-condensation Intermediate o-amidobenzamide (Intermediate) Anthranilic_Acid->Intermediate + Δ Formamide Formamide Formamide->Intermediate + Δ Quinazolinone 4(3H)-Quinazolinone (Desired Product) Intermediate->Quinazolinone - H2O (Cyclization)

Caption: Synthesis of 4(3H)-quinazolinone from anthranilic acid and potential side reactions.

Isatoic_Anhydride_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Ring-Opened Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Quinazolinone 2,3-Disubstituted 4(3H)-Quinazolinone (Desired Product) Amide 2-Aminobenzamide Derivative (Side Product) Intermediate->Quinazolinone Cyclization (e.g., with R'CHO + Δ) Intermediate->Amide Workup without Cyclization

Caption: Reaction of isatoic anhydride showing desired cyclization versus side product formation.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete? Check_Completion->Incomplete Extend_Time Extend Time / Increase Temp Incomplete->Extend_Time Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Extend_Time->Check_Completion Impure Impure? Check_Purity->Impure Purify_Reagents Purify Starting Materials Impure->Purify_Reagents Yes Analyze_Side_Products Analyze Impurities (TLC/MS/NMR) Impure->Analyze_Side_Products No Purify_Reagents->Start Optimize Optimize Conditions (Temp, Stoichiometry) Analyze_Side_Products->Optimize End Improved Yield Analyze_Side_Products->End Optimize->Start

Caption: A logical workflow for troubleshooting low reaction yields in quinazolinone synthesis.

Impurity_Identification_Workflow Start Multiple Spots on TLC Compare_SM Compare with Starting Materials on TLC Start->Compare_SM Purify Select Purification Method (Column, Recrystallization) Start->Purify Is_SM Starting Material Present? Compare_SM->Is_SM Optimize_Reaction Optimize Reaction (Time, Temp) Is_SM->Optimize_Reaction Yes Characterize Characterize Impurities (NMR, Mass Spec) Is_SM->Characterize No Optimize_Reaction->Start Identify_Structure Identify Structure of Side Product Characterize->Identify_Structure Adjust_Conditions Adjust Conditions to Minimize Side Reaction Identify_Structure->Adjust_Conditions Adjust_Conditions->Start End Pure Product Purify->End

Caption: A workflow for the identification and removal of impurities.

References

Technical Support Center: Recrystallization of 8-Methoxyquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 8-Methoxyquinazolin-4-OL through recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound fails to dissolve in the chosen recrystallization solvent, even with heating.

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound may have low solubility in the selected solvent. While ethanol is commonly used for quinazolinone derivatives, other solvents or solvent mixtures might be more effective.[1][2] Consider solvents like isopropanol or acetone, which have also been used for similar compounds.[2][3] A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4]

  • Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the solute. Gradually add more solvent to the heated mixture until the solid dissolves.

  • Low Purity of Crude Product: A very impure starting material might contain significant amounts of insoluble impurities. If, after adding a reasonable amount of hot solvent, a significant amount of solid remains, it may be an insoluble impurity. In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: After cooling the solution, no crystals have formed.

A2: The absence of crystal formation is a common problem in recrystallization and can be addressed with the following techniques:[5][6]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent level.[6][7][8] This creates a rough surface that can promote nucleation.

    • Add a "seed crystal" of pure this compound to the solution.[6][7][8] The seed crystal provides a template for crystal growth.

  • Excess Solvent: Too much solvent may have been used, keeping the compound fully dissolved even at low temperatures.[5][6][7] To remedy this, you can evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[5][8]

  • Slow Cooling: Ensure the solution cools slowly. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[5] This often happens with compounds that have low melting points or when the solution is highly concentrated.[5] To address this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.[5][7]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[7]

  • Scratching: Scratching the flask during cooling can sometimes encourage crystallization over oiling out.[5]

Q4: The recrystallized product is still not pure enough.

A4: If the purity has not sufficiently improved, consider the following:

  • Inadequate Solvent: The chosen solvent may not be effective at excluding the specific impurities present. Experiment with different solvents or solvent systems (e.g., ethanol/water, acetone/hexane).

  • Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[8] Ensure the cooling process is slow and gradual to allow for the formation of pure crystals.

  • Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration to remove any residual mother liquor, which contains the dissolved impurities.[6] Using solvent that is not cold will redissolve some of your product.[6]

  • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired level of purity.

Quantitative Data Summary

SolventSuitability for Quinazolinone DerivativesReference
EthanolCommonly used for recrystallization of quinazolinone compounds.[1][2]
IsopropanolUsed for recrystallizing quinazolinamine derivatives.[2]
AcetoneUsed for recrystallizing certain quinazolinone precursors.[3]
WaterCan be used for some quinazolinone derivatives, often in a solvent mixture.[9]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound Crystals drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Quinazolinone Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and degradation of quinazolinone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my quinazolinone compound during storage?

A1: The stability of quinazolinone compounds is influenced by several factors. The most common causes of degradation in storage are exposure to moisture, inappropriate pH conditions (strong acids or bases), elevated temperatures, and light.[1][2][3][4] The specific susceptibility to these factors largely depends on the functional groups present on the quinazolinone scaffold.

Q2: My quinazolinone compound shows a new, unexpected peak in the HPLC analysis after a period of storage. What could be the cause?

A2: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation.[2] Depending on the substituents on your quinazolinone core, this could be due to hydrolysis, oxidation, or photodegradation. For instance, a nitrile group can hydrolyze to a carboxylic acid, or the core ring system could undergo cleavage under harsh conditions.[2][3]

Q3: What are the general recommended storage conditions for quinazolinone compounds?

A3: To ensure maximum stability, quinazolinone compounds should generally be stored as a solid in a cool, dry, and dark environment.[5][6] Refrigeration (2-8°C) or freezing (-20°C) is often recommended.[2][4][5] It is also advisable to store them in tightly sealed, opaque or amber-colored containers to protect against moisture and light.[2][5] For particularly sensitive derivatives, such as those with boronic acid groups, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[5]

Q4: I have been storing my quinazolinone derivative in a DMSO solution. Is this advisable for long-term storage?

A4: While some quinazolinone derivatives exhibit stability in solvents like DMSO for short periods when stored correctly (frozen and protected from light), it is generally not recommended for long-term storage.[2][7] Storing compounds in solution increases the likelihood of degradation, particularly hydrolysis if any moisture is present. For long-term storage, it is best to store the compound as a solid and prepare solutions fresh for each experiment.[2]

Q5: My experimental results have been inconsistent recently. Could this be related to the stability of my quinazolinone compound?

A5: Yes, inconsistent experimental results can be a consequence of compound degradation.[2] If your compound has degraded, its effective concentration will be lower than expected, and the presence of degradation products could interfere with your assay, leading to unreliable and irreproducible data.[2] It is recommended to re-analyze the purity of your compound stock if you observe such inconsistencies.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Recommended Action
Hydrolysis 1. Review the structure of your compound for hydrolytically labile groups (e.g., esters, amides, nitriles).[2][3] 2. Confirm the identity of the new peak, if possible, by comparing its retention time with a known standard of the potential hydrolysis product or by using mass spectrometry (MS) to determine its molecular weight. 3. Ensure the compound is stored in a desiccator and that all solvents used for stock solutions are anhydrous.
Oxidation 1. Check for substituents that are prone to oxidation. 2. Consider if the compound was exposed to air for extended periods, especially in solution. 3. For sensitive compounds, consider storing under an inert atmosphere.[5]
Photodegradation 1. Review if the compound was exposed to light during storage or handling. 2. Store the compound in an amber vial or a container wrapped in aluminum foil.[2] 3. Minimize light exposure during experimental procedures.
Issue 2: Decreased Potency or Activity in Assays
Potential Cause Recommended Action
Compound Degradation 1. Re-evaluate the purity of your compound stock using HPLC or another suitable analytical technique. 2. If degradation is confirmed, it is best to use a fresh, pure sample of the compound.[5] 3. Review and optimize storage conditions to prevent further degradation.
Repeated Freeze-Thaw Cycles of Stock Solution 1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Issue 3: Change in Physical Appearance (Color, Clumping)
Potential Cause Recommended Action
General Degradation 1. A change in color or clumping (due to moisture absorption) can be a visual indicator of degradation.[5] 2. While not a definitive test, it warrants an analytical purity check. 3. If significant degradation is confirmed, the sample should be discarded.[2]

Data on Degradation Pathways

The following table summarizes the common degradation pathways for quinazolinone compounds based on stress testing conditions.

Stress Condition Primary Degradation Pathway Common Degradation Products Affected Quinazolinone Derivatives
Acidic (e.g., 0.1 M HCl, 80°C) HydrolysisCleavage of exocyclic amide/ether linkagesPiperazinyl quinazolines[3]
Alkaline (e.g., 0.1 M NaOH) HydrolysisCleavage of the quinazolinone ring or exocyclic amide bonds.[3]Piperazinyl quinazolines, other substituted quinazolinones.[3]
Oxidative (e.g., H₂O₂) OxidationN-oxides, hydroxylated derivatives.[8]Quinazolines with susceptible functional groups.
Photolytic (e.g., UV/Vis light) PhotodegradationA complex mixture of degradation products.[3]Light-sensitive derivatives.[3][4]
Thermal (Dry Heat) Thermal DecompositionGenerally stable in solid state at moderate temperatures.[3]Stability is structure-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10]

  • Preparation of Samples: Prepare solutions of the quinazolinone compound (e.g., in a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To one sample, add an equal volume of 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Alkaline Degradation: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time.

  • Oxidative Degradation: To a separate sample, add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a set duration.[4]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV (e.g., 365 nm) and fluorescent light.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method. Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

Protocol 2: HPLC Method for Stability Assessment
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm), and/or MS detection.

  • Injection Volume: 10 µL.

  • Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound over time.

Visualizations

DegradationPathways Quinazolinone Quinazolinone Compound Hydrolysis Hydrolysis (Acid/Base, Moisture) Quinazolinone->Hydrolysis Oxidation Oxidation (Air, Peroxides) Quinazolinone->Oxidation Photolysis Photolysis (UV/Vis Light) Quinazolinone->Photolysis Hydrolysis_Products Hydrolyzed Products (e.g., Carboxylic Acids, Ring-Opened Compounds) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Products (e.g., N-Oxides) Oxidation->Oxidation_Products Photolysis_Products Photodegradation Products Photolysis->Photolysis_Products

Caption: Major degradation pathways for quinazolinone compounds.

TroubleshootingWorkflow Start Inconsistent Results or Unexpected HPLC Peak CheckPurity Analyze Compound Purity by HPLC Start->CheckPurity DegradationObserved Degradation Observed? CheckPurity->DegradationObserved ReviewStorage Review Storage Conditions (Temp, Light, Moisture) DegradationObserved->ReviewStorage Yes NoDegradation No Degradation DegradationObserved->NoDegradation No UseFresh Use Fresh Compound ReviewStorage->UseFresh End Problem Resolved UseFresh->End InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Overcoming Resistance to Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding resistance in cell lines treated with quinazoline inhibitors.

Frequently Asked Questions (FAQs)

Q1: My quinazoline inhibitor is not showing the expected potency against a drug-resistant cancer cell line. What are the possible reasons?

A1: Several factors could contribute to lower-than-expected potency:

  • Resistance Mechanism Mismatch: The primary resistance mechanism in your cell line may not be the one targeted by your specific quinazoline derivative. For example, a compound designed to inhibit the EGFR T790M mutation will be ineffective if the cells have developed resistance through MET amplification or activation of other bypass signaling pathways.[1]

  • Compound Stability and Purity: Ensure the compound is stable in your experimental media and conditions. Degradation can lead to a reduced effective concentration. It is also crucial to verify the identity and purity of your inhibitor.[1]

  • Cell Line Integrity: Always verify the identity of your cell line. Using cells at a high passage number can lead to genetic drift and altered drug responses.[1]

  • Drug Efflux: The cancer cells may have upregulated ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the inhibitor out of the cell.[2][3][4]

  • Off-Target Effects: At higher concentrations, your compound might have off-target effects that mask its specific activity. Performing a dose-response curve over a wide range of concentrations is recommended.[1]

Q2: What are the primary mechanisms of acquired resistance to quinazoline-based EGFR inhibitors?

A2: The most common mechanisms include:

  • Secondary Mutations in the Target Kinase: The T790M "gatekeeper" mutation in the EGFR kinase domain is a predominant mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. This mutation increases the affinity for ATP, reducing the inhibitor's binding efficacy.[5][6][7] The C797S mutation confers resistance to third-generation inhibitors like osimertinib.[8][9]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked EGFR pathway. MET gene amplification is a well-documented bypass mechanism that leads to the phosphorylation of HER3 and subsequent activation of the PI3K/AKT pathway, rendering EGFR inhibition ineffective.[10][11][12]

  • Increased Drug Efflux: Overexpression of ABC transporters can reduce the intracellular concentration of the quinazoline inhibitor, leading to resistance.[2][13][14]

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

A3: You can perform several experiments to assess the role of ABC transporters:

  • Efflux Assays: Use fluorescent substrates of specific transporters, such as Rhodamine 123 for P-gp or Hoechst 33342 for BCRP.[1] Increased efflux of the dye in resistant cells compared to parental cells, which can be reversed by a known ABC transporter inhibitor, indicates transporter activity.

  • Quantitative RT-PCR and Western Blotting: Measure the mRNA and protein expression levels of key transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant cell line and compare them to the parental line.[2]

  • Combination Treatment: Test if co-administration of a known ABC transporter inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP) restores sensitivity to your quinazoline inhibitor.[13]

Troubleshooting Guide for Common Experimental Issues

ProblemPossible CausesRecommended Solutions
Inconsistent IC50 values in cell viability assays (e.g., MTT, CCK-8) Cell Seeding Density Variation: Inconsistent cell numbers across wells.[1]Use an automated cell counter for accuracy. Ensure a seeding density that allows for logarithmic growth throughout the experiment.[15]
Uneven Compound Distribution: Poor mixing of the compound in the media.[1]Mix the compound thoroughly in the media before adding it to the cells. Use a multichannel pipette for consistent dispensing.
Edge Effects in Microplates: Evaporation from outer wells affects cell growth and compound concentration.[1]Avoid using the outer wells for experimental data. Fill the outer wells with sterile PBS or media to minimize evaporation.
Compound Precipitation: The compound is not fully soluble in the aqueous cell culture medium.[16]Optimize the stock concentration in DMSO. Perform stepwise dilutions instead of adding the stock directly to the final volume. Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically <0.5%).[16]
No inhibition of target phosphorylation (e.g., p-EGFR) in Western Blot analysis Insufficient Compound Concentration or Treatment Time: The dose or duration is not optimal.[1]Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting target phosphorylation.
Low Basal Target Activity: The cell line has low baseline phosphorylation of the target protein.[1]If applicable, stimulate the cells with the relevant ligand (e.g., EGF for EGFR) prior to treatment to induce phosphorylation.
Inactive Compound or Antibody Issues: The inhibitor may have degraded, or the antibody may not be effective.[1]Verify the identity and purity of your quinazoline derivative. Use a validated phospho-specific antibody and optimize its concentration and incubation time.
High toxicity observed in non-cancerous cell lines Poor Selectivity: The compound may inhibit targets present in both cancerous and normal cells.Structural Modification: Modify the quinazoline scaffold to enhance its affinity for the cancer-specific target.[1] Combination Therapy: Combine your inhibitor with another agent to achieve a synergistic effect at a lower, less toxic concentration.[1]

Key Signaling Pathways and Resistance Mechanisms

EGFR Signaling and Inhibition

Quinazoline inhibitors, particularly first-generation EGFR-TKIs, act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates MAPK RAS/RAF/MEK/ERK Pathway EGFR->MAPK Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits Survival Cell Proliferation & Survival PI3K->Survival MAPK->Survival

EGFR signaling and the inhibitory action of quinazoline derivatives.
Resistance Mechanism 1: Target Alteration (EGFR T790M)

The T790M mutation in EGFR alters the ATP binding pocket, increasing its affinity for ATP and sterically hindering the binding of first-generation inhibitors.

T790M_Resistance cluster_membrane Cell Membrane EGFR_mut EGFR (T790M) Survival Cell Proliferation & Survival EGFR_mut->Survival Constitutive Activation Quinazoline_G1 1st-Gen Inhibitor Quinazoline_G1->EGFR_mut Binding Blocked Quinazoline_G3 3rd-Gen Inhibitor Quinazoline_G3->EGFR_mut Binds & Inhibits ATP ATP ATP->EGFR_mut Binds with high affinity

EGFR T790M mutation confers resistance to 1st-gen inhibitors.
Resistance Mechanism 2: Bypass Signaling (MET Amplification)

Amplification of the MET receptor tyrosine kinase provides an alternative route to activate downstream pathways, bypassing the need for EGFR signaling.

MET_Bypass cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K MET MET (Amplified) MET->PI3K Activates (Bypass Signal) Quinazoline EGFR Inhibitor Quinazoline->EGFR Inhibits Survival Cell Proliferation & Survival PI3K->Survival

MET amplification provides a bypass signal to overcome EGFR blockade.
Resistance Mechanism 3: Drug Efflux (ABC Transporters)

Overexpression of ABC transporters like ABCG2 (BCRP) actively pumps quinazoline inhibitors out of the cell, lowering the intracellular concentration below the therapeutic threshold.

ABC_Efflux cluster_cell Cancer Cell cluster_membrane Target Intracellular Target (e.g., EGFR) Quin_In Inhibitor (Inside Cell) Quin_In->Target Inhibits Target ABC ABC Transporter (e.g., ABCG2) Quin_In->ABC Substrate Quin_Out Inhibitor (Outside Cell) ABC->Quin_Out Efflux (ATP-dependent) Quin_Out->Quin_In Diffusion

ABC transporters reduce intracellular drug concentration via efflux.

Experimental Workflow for Investigating Resistance

This workflow outlines the key steps from observing resistance to identifying the mechanism and testing potential solutions.

Resistance_Workflow A Observe Resistance (Increased IC50 in viability assay) B Develop Resistant Cell Line (Continuous/Pulse Exposure) A->B C Hypothesize Mechanism B->C D Test for Target Mutations (e.g., EGFR Sequencing) C->D E Test for Bypass Signaling (e.g., Western Blot for p-MET, p-AKT) C->E F Test for Drug Efflux (e.g., Rhodamine/Hoechst Assay) C->F G Identify Mechanism D->G E->G F->G H Test Combination Therapy (e.g., EGFRi + METi) G->H Bypass Signal I Test Next-Gen Inhibitor (e.g., 3rd-Gen EGFRi) G->I Target Mutation J Test with Efflux Pump Inhibitor G->J Efflux Pump K Resistance Overcome H->K I->K J->K

Workflow for identifying and overcoming quinazoline inhibitor resistance.

Quantitative Data Summary

The following tables summarize the in vitro activity of various quinazoline derivatives against different cancer cell lines, including those with known resistance mechanisms.

Table 1: Activity of Quinazoline-Based EGFR Inhibitors

CompoundTarget(s)Cell LineResistance StatusIC50Reference(s)
Gefitinib EGFRH1975T790M/L858R>10 µM[17]
Compound 16 EGFRH1975T790M/L858R5.89 µM[17]
Compound 23 EGFREGFR-mutant cells-5 nM[17]
Derivative 6 EGFR, c-MetEGFR L858R/T790MDouble Mutant305.4 nM[18]
Compound 8d EGFREGFR L858R/T790M/C797STriple Mutant0.068 µM[8]
Compound 4c EGFRH1975T790M35.4 nM[7]
Compound 4d EGFRH1975T790M21.3 nM[7]

Table 2: Activity of Quinazoline-Based Inhibitors of Other Targets

CompoundTarget(s)Cell LineIC50Reference(s)
LU1501 NF-κB PathwaySK-BR-310.16 µM[19]
Compound 41 EGFR, VEGFR-1.63 µM (EGFR), 0.85 µM (VEGFR)[17]
Compound 12 EGFR, VEGFR-2MCF-70.0977 µM (cell), 0.0728 µM (EGFR), 0.0523 µM (VEGFR-2)[18]
Compound 106 Cdk4, Microtubules-0.47 µM (Cdk4), 0.6 µM (Microtubules)[20]
AK-10 Apoptosis InducerMCF-73.15 µM[21]
Compound 20 BCRP/ABCG2-< Ko143 (potent inhibitor)[13]

Key Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes the generation of a resistant cell line using the continuous, incrementally increasing concentration method.[22][23]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the quinazoline inhibitor on the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CCK-8).[24]

  • Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.

  • Monitor and Recover: Monitor the cells daily. Most cells will die, but a small population may survive. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them.

  • Incremental Dose Increase: In the new flask, increase the inhibitor concentration by 1.5- to 2.0-fold.[22]

  • Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation for several weeks to months.[22] At each stage, cryopreserve a stock of cells.

  • Confirm Resistance: After multiple cycles, establish a new resistant cell line that can proliferate in a significantly higher drug concentration. Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful development of resistance.[22]

Protocol 2: Western Blot for Phospho-EGFR Inhibition

This protocol is used to assess the ability of a quinazoline inhibitor to block EGFR signaling.[1]

  • Cell Seeding and Treatment: Seed the target cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the quinazoline inhibitor for a predetermined time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation (Optional): If basal p-EGFR levels are low, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: ABCG2/BCRP Efflux Assay using Hoechst 33342

This assay measures the function of the ABCG2 transporter, a common mechanism of quinazoline resistance.

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. To one set of tubes, add a known BCRP inhibitor (e.g., Ko143 at 1 µM) and incubate for 30 minutes at 37°C. Add only vehicle to the control tubes.

  • Substrate Addition: Add the fluorescent substrate Hoechst 33342 to all tubes at a final concentration of 5 µM.

  • Incubation: Incubate all tubes for 60-90 minutes at 37°C, protected from light.

  • Analysis by Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. BCRP-overexpressing cells will show low fluorescence due to the efflux of the dye.

  • Interpretation: A significant increase in Hoechst 33342 fluorescence in resistant cells pre-treated with the BCRP inhibitor (compared to those without) confirms that active BCRP-mediated efflux is a resistance mechanism.

References

Minimizing off-target effects of 8-Methoxyquinazolin-4-OL in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 8-Methoxyquinazolin-4-OL in various assays. While specific data for this compound is limited in public literature, the quinazolinone scaffold is common in compounds targeting kinases and phosphodiesterases. The guidance provided here is based on the potential activities and common challenges associated with this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-targets and off-targets for a quinazolinone-based compound like this compound?

A1: The quinazolinone core is a privileged scaffold frequently found in kinase inhibitors. Therefore, the intended target of this compound is likely a protein kinase. However, due to the conserved nature of the ATP-binding pocket in kinases, off-target inhibition of other kinases is a common issue. Additionally, quinazolinone derivatives have been reported to interact with other targets, such as phosphodiesterases. Early-stage kinase profiling is crucial to identify both intended and unintended targets.

Q2: I am observing high variability in my assay results. What could be the cause?

A2: High variability can stem from several factors:

  • Compound Solubility: Quinazolinone derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in your assay buffer and not precipitating. The use of a small percentage of DMSO is common, but its final concentration should be consistent across all wells and ideally below 0.5%.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, it could be fluorescent, quenching, or inhibit the reporter enzyme (e.g., luciferase). Running appropriate controls, such as the compound with a disabled target or in the absence of the target, can help identify such interference.

  • Cell Health: In cell-based assays, ensure that the observed effect is not due to general cytotoxicity. Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration range where the compound is not toxic.

Q3: How can I confirm that this compound is engaging its intended target in cells?

A3: Target engagement can be confirmed using several methods:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

  • Western Blotting for Phospho-proteins: If the target is a kinase, you can measure the phosphorylation of its known downstream substrates. A dose-dependent decrease in the phosphorylation of the substrate would indicate target engagement and inhibition.

  • Competition Binding Assays: Using a known fluorescent or radiolabeled ligand for the target, you can perform a competition assay to determine if this compound can displace it.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: A multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that gives a robust on-target effect.

  • Employ Orthogonal Approaches: Confirm key findings using a different method. For example, if you observe a phenotype with this compound, try to replicate it using another inhibitor with a different chemical scaffold that targets the same protein, or use genetic approaches like siRNA or CRISPR to knockdown the target.

  • Use Structurally Related Inactive Controls: If available, a structurally similar but biologically inactive analog of this compound can be a powerful tool to distinguish on-target from off-target effects.

Troubleshooting Guide

IssuePossible CauseSuggested Action
High background signal in a fluorescence-based assay Compound is autofluorescent at the assay wavelengths.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different assay format (e.g., luminescence or absorbance-based).
Potency in biochemical assays does not translate to cellular assays Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.Assess cell permeability using a PAMPA assay. Use efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. Analyze compound stability in cell culture media and cell lysates.
Unexpected cellular phenotype observed Off-target effects are dominating the cellular response.Perform a broad kinase screen to identify potential off-targets. Use a lower concentration of the compound. Validate the phenotype with a more specific inhibitor or a genetic approach.
Compound precipitates in aqueous buffer Low aqueous solubility.Decrease the final assay concentration. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the assay. Use a different buffer system or formulation.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol describes a general approach for screening this compound against a panel of kinases to determine its selectivity.

Materials:

  • This compound

  • Kinase panel (e.g., commercial services like Eurofins DiscoverX or Promega)

  • Appropriate kinase buffers, substrates, and ATP

  • Assay plates (e.g., 384-well)

  • Detection reagents

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound.

  • Assay Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (usually 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The detection method will depend on the assay format (e.g., luminescence, fluorescence).

  • Data Analysis: Measure the signal and calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for each inhibited kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm the binding of this compound to its target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • This compound

  • Cell lysis buffer

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble proteins) and prepare samples for SDS-PAGE.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: CETSA Data for On-Target Kinase A

TreatmentTemperature (°C)Relative Amount of Soluble Protein (%)
Vehicle (DMSO)40100
Vehicle (DMSO)5085
Vehicle (DMSO)5550
Vehicle (DMSO)6020
Vehicle (DMSO)655
This compound 40100
This compound 5098
This compound 5580
This compound 6065
This compound 6530

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase OnTarget On-Target Kinase A Receptor->OnTarget Activates Substrate Downstream Substrate OnTarget->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates OffTarget Off-Target Kinase B OffTarget_Substrate Off-Target Substrate OffTarget->OffTarget_Substrate Phosphorylates Gene Gene Expression OffTarget_Substrate->Gene Unintended Regulation TF->Gene Regulates Quinazolinone This compound Quinazolinone->OnTarget Inhibits (On-Target) Quinazolinone->OffTarget Inhibits (Off-Target)

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_selectivity Selectivity & Target Engagement cluster_validation Validation Biochemical Biochemical Assay (On-Target Kinase A) Cellular Cell-Based Assay (Phenotype) Biochemical->Cellular Cytotoxicity Cytotoxicity Assay Biochemical->Cytotoxicity KinasePanel Kinase Panel Profiling Cellular->KinasePanel Unexpected Phenotype? CETSA CETSA Cellular->CETSA Orthogonal Orthogonal Method (e.g., siRNA) KinasePanel->Orthogonal CETSA->Orthogonal

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic Start Inconsistent Assay Results CheckSolubility Is the compound soluble? Start->CheckSolubility CheckInterference Does the compound interfere with the assay? CheckSolubility->CheckInterference Yes OptimizeAssay Optimize Assay Conditions (e.g., buffer, co-solvent) CheckSolubility->OptimizeAssay No CheckCytotoxicity Is the compound cytotoxic at the tested concentration? CheckInterference->CheckCytotoxicity No UseControls Run Assay Interference Controls CheckInterference->UseControls Yes OffTarget Potential Off-Target Effects CheckCytotoxicity->OffTarget No LowerConcentration Lower Compound Concentration CheckCytotoxicity->LowerConcentration Yes

Caption: Logic diagram for troubleshooting inconsistent results.

Technical Support Center: Scaling Up the Synthesis of 8-Methoxyquinazolin-4-OL for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 8-Methoxyquinazolin-4-ol. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a laboratory scale?

A1: The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation of 2-amino-3-methoxybenzoic acid with formamide. This one-step reaction is often favored for its simplicity and the ready availability of the starting materials. For laboratory-scale synthesis, modern adaptations may employ microwave irradiation to significantly reduce reaction times and improve yields.

Q2: What are the primary challenges when scaling up the synthesis of this compound from milligrams to a multi-gram or kilogram scale?

A2: Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the bench scale. The primary issues include:

  • Exothermic Reaction Control: The initial reaction can be exothermic, and on a larger scale, the decreased surface-area-to-volume ratio makes efficient heat dissipation more difficult.[1]

  • Mixing Efficiency: In larger reactors, inadequate stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be cumbersome. Methods that are simple on a small scale, like column chromatography, become less practical and more resource-intensive at a larger scale.

  • Yield Consistency: Maintaining a high yield during scale-up can be challenging due to the factors mentioned above. What works well in a round-bottom flask may not translate directly to a large reactor.

Q3: How can I improve the yield of this compound during a scaled-up synthesis?

A3: To improve the yield during scale-up, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature. For exothermic reactions, this may involve a slower addition of reagents or the use of a jacketed reactor with a temperature control unit.[2]

  • Ensure Efficient Mixing: Use an overhead stirrer with an appropriately sized impeller to ensure the reaction mixture is homogeneous.[2]

  • Re-evaluate Stoichiometry: The optimal molar ratios of reactants on a small scale may need slight adjustments for a larger batch.

  • Minimize Product Loss During Work-up: Optimize the work-up procedure to minimize the loss of product. This may involve adjusting solvent volumes for extraction and washing.

Q4: What are the most effective methods for purifying large batches of this compound?

A4: For large-scale purification, recrystallization is generally the most practical and cost-effective method.[3] Column chromatography can be used but is often less desirable for very large quantities due to the large volumes of solvent and silica gel required.[1][3] Preparative HPLC is an option for achieving very high purity but is typically reserved for smaller quantities due to cost and throughput limitations.[3]

Q5: What are some key considerations for formulating this compound for in vivo studies?

A5: For in vivo studies, particularly with rodent models, this compound can be administered intraperitoneally.[4] A common approach is to prepare a suspension of the compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water. It is crucial to ensure a uniform and stable suspension for accurate dosing. The selection of the vehicle and the formulation method should be guided by the physicochemical properties of the compound, such as its solubility and stability.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Solutions
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time. Degradation of product at high temperatures. Sub-optimal stoichiometry of reagents. Loss of product during work-up and isolation.Optimize Reaction Conditions: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a temperature screen to find the ideal balance between reaction rate and product stability. Stoichiometry Adjustment: Re-evaluate the molar ratios of 2-amino-3-methoxybenzoic acid and formamide. Work-up Optimization: Minimize the number of transfer steps and use appropriate solvent volumes to reduce loss.
Exothermic Reaction Difficult to Control The reaction is inherently exothermic. The surface-area-to-volume ratio decreases on a large scale, hindering heat dissipation.[1]Controlled Reagent Addition: Add one of the reactants portion-wise or via an addition funnel to control the rate of heat generation.[2] Efficient Cooling: Use a jacketed reactor with a circulating cooling system to maintain the desired temperature.[2]
Increased Levels of Impurities Localized "hot spots" due to inefficient mixing. Uncontrolled exotherms leading to side reactions. Prolonged reaction times at elevated temperatures. Impure starting materials.Improve Mixing: Use an overhead stirrer with an appropriate impeller design (e.g., anchor or turbine) to ensure homogeneity.[2] Temperature Control: Maintain a stable internal reaction temperature using a calibrated probe and a temperature control unit.[2] Check Raw Material Quality: Perform purity checks on the starting materials before use.
Product Fails to Crystallize During Recrystallization Too much solvent was used. The cooling process is too rapid. The chosen solvent is not suitable.Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to reach the saturation point. Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.
Poor Separation During Column Chromatography Inappropriate solvent system. Column overloading. Improperly packed column.Optimize Solvent System: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities. Reduce Sample Load: Do not exceed the recommended loading capacity for the column size. Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (1 g) Pilot Scale (100 g) Key Considerations for Scale-Up
Starting Material (2-amino-3-methoxybenzoic acid) 1.0 g100 gEnsure consistent purity of the starting material.
Formamide 10 mL1 LUse of excess formamide is common, but the ratio may need optimization at a larger scale.
Reaction Temperature 160-180 °C150-160 °CLower temperatures may be necessary to control the exotherm in a larger vessel.
Reaction Time 2-4 hours4-6 hoursReaction times may need to be extended to ensure complete conversion.
Typical Yield 80-90%70-85%A slight decrease in yield is common during scale-up.

Table 2: Purity Profile Before and After Purification

Stage Purity (by HPLC) Major Impurities
Crude Product 85-95%Unreacted 2-amino-3-methoxybenzoic acid, formamide residue, and potential side-products from overheating.
After Recrystallization >98%Residual starting material and minor unidentified impurities.
After Column Chromatography >99%Trace impurities.

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis of this compound (100 g Scale)

Materials:

  • 2-amino-3-methoxybenzoic acid (100 g, 0.598 mol)

  • Formamide (1 L, 25.2 mol)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • 2 L three-necked round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Heating mantle with temperature controller (or reactor heating/cooling unit)

  • Reflux condenser

  • Large Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with an overhead mechanical stirrer and a reflux condenser, add 2-amino-3-methoxybenzoic acid (100 g).

  • Reagent Addition: Add formamide (1 L) to the flask.

  • Heating: Begin stirring the mixture and slowly heat it to 150-160 °C. Monitor the internal temperature carefully.

  • Reaction: Maintain the reaction temperature at 150-160 °C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 4 L of ice-cold water with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any residual formamide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Detailed Methodology for Purification by Recrystallization
  • Solvent Selection: In a small test tube, determine the appropriate amount of ethanol needed to dissolve a small sample of the crude product near the boiling point of the solvent.

  • Dissolution: Transfer the crude this compound to a large Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated Büchner funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C.

Visualizations

experimental_workflow start Start: Starting Materials (2-amino-3-methoxybenzoic acid, Formamide) reaction Cyclocondensation Reaction (150-160°C, 4-6h) start->reaction workup Work-up (Quench in ice water) reaction->workup isolation Isolation (Vacuum Filtration) workup->isolation drying1 Drying of Crude Product isolation->drying1 purification Purification (Recrystallization from Ethanol) drying1->purification isolation2 Isolation of Pure Product (Vacuum Filtration) purification->isolation2 drying2 Final Drying isolation2->drying2 end Final Product: This compound drying2->end

Caption: Experimental workflow for the scaled-up synthesis and purification of this compound.

signaling_pathway drug This compound (Potential Kinase Inhibitor) pi3k PI3K drug->pi3k receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibition Inhibition

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted by this compound.

References

Validation & Comparative

A Comparative Guide to EGFR Inhibition: Erlotinib versus the Enigmatic 8-Methoxyquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib, with the lesser-known compound, 8-Methoxyquinazolin-4-ol. While erlotinib's efficacy and mechanism of action are extensively documented, data on the direct EGFR inhibitory activity of this compound is notably absent in publicly available scientific literature. This guide will therefore focus on a comprehensive overview of erlotinib's performance, supported by experimental data, and discuss the potential relevance of the quinazoline scaffold, including substitutions at the 8-position, in the context of EGFR inhibition.

Executive Summary

Erlotinib is a potent, reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase, clinically approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain. In stark contrast, a thorough review of scientific literature reveals no direct evidence of this compound as an inhibitor of EGFR. While its quinazoline core is a common feature in many EGFR inhibitors, the specific biological activity of this compound in this context remains uncharacterized.

Erlotinib: A Profile of a Potent EGFR Inhibitor

Erlotinib functions by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor.[2] This blockade of EGFR signaling leads to the inhibition of downstream pathways responsible for cell proliferation and survival.[3]

Quantitative Performance of Erlotinib

The inhibitory activity of erlotinib has been quantified against both wild-type and various mutant forms of EGFR, as well as in cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

TargetIC50 (nM)Cell LineIC50 (µM)
EGFR (Wild-Type) 2[4][5]A431 (Wild-Type EGFR)0.02[4]
EGFR (L858R mutant) More sensitive than wild-typeH1975 (L858R/T790M mutant)11.58
EGFR (exon 19 deletion) More sensitive than wild-typeHCC827 (exon 19 deletion)0.0027
HER2/neu >10,000PC-9 (exon 19 deletion)0.026

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a summary from multiple sources to provide a comparative overview.

This compound: An Uncharacterized Entity in EGFR Inhibition

Despite extensive searches of chemical and biological databases, no peer-reviewed studies detailing the synthesis and evaluation of this compound as an EGFR inhibitor were found. While the quinazoline scaffold is a well-known "privileged structure" in the development of kinase inhibitors, including those targeting EGFR, the biological activity of this specific molecule remains to be determined.[6][7]

One study on a related series of compounds, 8-methoxy-4-anilinoquinolines, demonstrated moderate anti-proliferative activity against HeLa and BGC-823 cell lines.[8] This suggests that the 8-methoxy-quinoline/quinazoline scaffold could potentially serve as a starting point for the design of new inhibitors. However, without direct experimental data on this compound, any comparison to erlotinib would be purely speculative.

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The development of numerous quinazoline-based EGFR inhibitors has provided insights into their structure-activity relationships. Generally, the 4-anilinoquinazoline core is crucial for binding to the ATP pocket of the EGFR kinase domain. Substitutions at various positions on the quinazoline ring and the anilino moiety significantly influence potency and selectivity.[9] While specific SAR studies on 8-substituted quinazolines are limited, research on other positions highlights the importance of these modifications for optimizing inhibitor performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate EGFR inhibitors like erlotinib.

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Objective: To determine the IC50 value of an inhibitor against purified EGFR kinase.

General Procedure:

  • Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

  • The inhibitor, at varying concentrations, is added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or luminescence.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Cell Viability/Proliferation Assay (e.g., MTT Assay)

This cell-based assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells that express EGFR.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

General Procedure:

  • Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere.

  • The cells are treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Metabolically active cells reduce the MTT to a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value is calculated from the dose-response curve.[11]

Western Blotting for Phospho-EGFR

This technique is used to detect the phosphorylation status of EGFR within cells, providing a direct measure of the inhibitor's target engagement.

Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR phosphorylation in cells.

General Procedure:

  • Cells are treated with the inhibitor for a specific time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined to ensure equal loading.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • A chemiluminescent substrate is added, and the signal is captured.

  • The membrane is often stripped and re-probed with an antibody for total EGFR to normalize the p-EGFR signal.[12][13]

Signaling Pathways and Visualization

The inhibition of EGFR by erlotinib blocks downstream signaling pathways critical for cancer cell survival and proliferation.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR Signaling Pathway and the Point of Inhibition by Erlotinib.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays Kinase EGFR Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase->IC50_Kinase Cell_Culture Cancer Cell Culture Treatment Treat with Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (p-EGFR) Treatment->Western IC50_Cell Determine Cellular IC50 Viability->IC50_Cell Target_Engagement Confirm Target Engagement Western->Target_Engagement

Caption: General Experimental Workflow for Evaluating EGFR Inhibitors.

Conclusion

Erlotinib is a well-characterized and clinically validated EGFR inhibitor with proven efficacy, particularly in EGFR-mutant cancers. Its mechanism of action and performance have been extensively studied and documented. In contrast, this compound remains an unknown entity in the field of EGFR inhibition. While its chemical scaffold is of interest, the absence of any biological data precludes a direct comparison with erlotinib. Future research would be necessary to synthesize and evaluate the biological activity of this compound to determine if it holds any potential as an EGFR inhibitor. For researchers in drug development, erlotinib serves as a critical benchmark, while the vast, unexplored chemical space of quinazoline derivatives, including potentially 8-substituted analogs, may offer opportunities for the discovery of novel EGFR inhibitors.

References

Comparative Cytotoxicity Analysis: 8-Methoxyquinazolin-4-OL Derivatives and Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of 8-methoxyquinazoline derivatives in comparison to the established EGFR inhibitor, gefitinib. This guide provides a synthesis of available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 8-methoxyquinazoline derivatives and gefitinib across a range of cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of 8-Methoxyquinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 18B (a 4,7-disubstituted 8-methoxyquinazoline) HCT116 (Colon Carcinoma)5.64 ± 0.68[1][2]
HepG2 (Hepatocellular Carcinoma)23.18 ± 0.45[1][2]
Primary Human Gallbladder Cancer Cells8.50 ± 1.44[1][2]
Compound 4a (an 8-methoxy-quinazoline-sulfonamide derivative) Jurkat (Acute T Cell Leukemia)6.1[3]
THP-1 (Acute Monocytic Leukemia)6.5[3]
Compound 4d (an 8-methoxy-quinazoline-sulfonamide derivative) Jurkat (Acute T Cell Leukemia)4.2[3]
THP-1 (Acute Monocytic Leukemia)4.6[3]

Table 2: Cytotoxicity of Gefitinib

Cancer Cell LineIC50Reference
EGFR-Mutant Lung Adenocarcinoma
HCC82713.06 nM[4]
PC977.26 nM[4]
H32550.003 µM[5]
11-180.39 µM[5]
Gefitinib-Resistant EGFR-Mutant Lung Adenocarcinoma
HCC827 GR> 4 µM[4]
PC9 GR> 4 µM[4]
Other Lung Cancer Cell Lines
H165031.0 ± 1.0 µM[6]
H1650GR (Gefitinib-Resistant)50.0 ± 3.0 µM[6]
A5497.0 ± 1.0 µM (for AZD9291, a next-gen EGFRi)[6]
Other Cell Lines
NR6wtEGFR (EGFR-expressing)37 nM (inhibition of Tyr1173 phosphorylation)[7]
NR6W (EGFR-expressing)26 nM (inhibition of Tyr1173 phosphorylation)[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are harvested and counted. A specific number of cells (e.g., 1 x 10^5 cells/ml) are seeded into each well of a 96-well microtiter plate. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: A stock solution of the test compound (e.g., gefitinib or a quinazoline derivative) is prepared and serially diluted to various concentrations. A small volume of each drug solution is added to the respective wells.

  • Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, at 37°C.[8]

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/ml in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 560 nm).

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. The IC50 is the concentration of the compound that causes a 50% reduction in absorbance compared to untreated control cells.[8]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a solution of Sulforhodamine B.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and its inhibition by gefitinib.

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for a Cytotoxicity Assay start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_attach Incubate for 24h to allow cell attachment seed_cells->incubate_attach add_compound Add serial dilutions of test compound incubate_attach->add_compound incubate_treat Incubate for a defined period (e.g., 72h) add_compound->incubate_treat add_reagent Add viability reagent (e.g., MTT, SRB) incubate_treat->add_reagent incubate_reagent Incubate for reagent reaction add_reagent->incubate_reagent measure_absorbance Measure absorbance with a plate reader incubate_reagent->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for in vitro cytotoxicity assays.

Discussion and Conclusion

The available data indicates that 8-methoxyquinazoline derivatives exhibit cytotoxic activity against a variety of cancer cell lines, with IC50 values in the low micromolar range. For instance, a 4,7-disubstituted 8-methoxyquinazoline derivative showed potent activity against HCT116 colon cancer cells with an IC50 of 5.64 µM.[1][2] Similarly, 8-methoxy-quinazoline-sulfonamide derivatives demonstrated cytotoxicity against leukemia cell lines with IC50 values ranging from 4.2 to 6.5 µM.[3]

In comparison, gefitinib, a well-established EGFR inhibitor, displays significantly higher potency, particularly in EGFR-mutant non-small cell lung cancer cell lines, with IC50 values in the nanomolar range.[4][5] This highlights the critical role of specific structural features and the targeting of a validated oncogenic driver like EGFR in achieving high cytotoxic potency.

The mechanism of action for the reported 8-methoxyquinazoline derivatives appears to be varied. While some quinazoline derivatives are designed to target EGFR, the 4,7-disubstituted 8-methoxyquinazoline derivative was shown to downregulate the β-catenin/TCF4 signaling pathway.[1][2] This suggests that the 8-methoxyquinazoline scaffold can be a versatile platform for developing inhibitors of different signaling pathways implicated in cancer.

References

Navigating the Therapeutic Potential of 8-Methoxy Quinazoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the quinazoline core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The introduction of a methoxy group at the 8th position of the quinazoline ring has been a focal point of recent research, leading to the development of potent analogs with promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of 8-methoxy quinazoline analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Unveiling the Anticancer Potential: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer activity of 8-methoxy quinazoline derivatives. These compounds have been shown to exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and migration.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in various cancers. Several 8-methoxy quinazoline analogs have been identified as potent inhibitors of this pathway. For instance, a novel series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed and synthesized, with some compounds exhibiting significant inhibitory activity against PI3Kα and antiproliferative effects in the micromolar range.[1] Another study highlighted an 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) derivative that inhibits the proliferation of colorectal cancer cells by downregulating the expression of proteins in the PI3K/AKT/mTOR signaling pathway. These findings underscore the potential of 8-methoxy quinazolines as targeted therapies for cancers with aberrant PI3K/Akt/mTOR signaling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Analog 8-Methoxy Quinazoline Analog Analog->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

The β-catenin/TCF4 Pathway: A Key Player in Colon Cancer

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation, often through the interaction of β-catenin with T-cell factor 4 (TCF4), is a hallmark of many cancers, particularly colorectal cancer. A recent study focused on the design of novel 4,7-disubstituted 8-methoxyquinazoline derivatives as inhibitors of the β-catenin/TCF4 protein-protein interaction.[2] The most potent compound from this series demonstrated significant cytotoxicity against colon (HCT116) and liver (HepG2) cancer cells, with IC50 values in the low micromolar range.[2] Mechanistic studies confirmed that this compound downregulates the β-catenin/TCF4 signaling pathway, leading to apoptosis and inhibition of cell migration.[2]

Wnt_Beta_Catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Degrades BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 Binds GeneTranscription Target Gene Transcription TCF4->GeneTranscription Activates Analog 8-Methoxy Quinazoline Analog Analog->BetaCatenin_nuc Inhibits Interaction with TCF4 MTT_Assay_Workflow Seed Seed cells in 96-well plates Treat Treat with varying concentrations of compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddSolvent Add solubilizing solvent (e.g., DMSO) IncubateMTT->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Calculate Calculate IC50 values Measure->Calculate

References

In Vivo Validation of 8-Methoxyquinazolin-4-OL Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. Within this class, 8-methoxyquinazoline derivatives have emerged as promising candidates, demonstrating significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the in vivo anticancer activity of a representative 8-methoxyquinazoline derivative, compound 18B (a novel 4,7-disubstituted 8-methoxyquinazoline), against the established tyrosine kinase inhibitor, Imatinib Mesylate. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation and to guide future in vivo research.

Comparative In Vivo Efficacy

The following table summarizes the in vivo performance of the representative 8-methoxyquinazoline derivative (Compound 18B) and Imatinib Mesylate in a human colon cancer xenograft model.

Parameter Compound 18B (8-Methoxyquinazoline derivative) Imatinib Mesylate (Alternative)
Target(s) β-catenin/TCF4 signaling pathway[1][2][3]Tyrosine Kinases (e.g., Bcr-Abl, c-Kit)
In Vivo Model Human colon cancer (HCT116) xenograft in nude mice[2]Not specified in the provided results, but widely used in various cancer xenograft models.
Dosage Information not publicly availableInformation not publicly available
Tumor Growth Inhibition Significant inhibition of tumor growth[4]Significant inhibition of tumor growth in relevant models.
Mechanism of Action Downregulation of β-catenin/TCF4 signaling, leading to decreased expression of Wnt target genes like c-MYC and Cyclin D1.[1][2][3]Inhibition of tyrosine kinases crucial for cancer cell proliferation and survival.
Reported IC50 (HCT116 cells) 5.64 ± 0.68 µM[2]Potency is comparable to Imatinib Mesylate.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of the 8-methoxyquinazoline derivative and a typical workflow for in vivo anticancer activity assessment.

G cluster_destruction Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl destruction_complex Destruction Complex Dvl->destruction_complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation TCF4 TCF4 beta_catenin->TCF4 Binds target_genes Target Genes (c-MYC, Cyclin D1) TCF4->target_genes Activates Transcription proliferation Cell Proliferation & Survival target_genes->proliferation Quinazoline 8-Methoxyquinazolin-4-OL Derivative (18B) Quinazoline->TCF4 Inhibits Interaction

Caption: Wnt/β-catenin signaling pathway targeted by 8-methoxyquinazoline derivatives.

G start Start cell_culture Cancer Cell Culture (e.g., HCT116, HepG2) start->cell_culture xenograft Xenograft Implantation (Nude Mice) cell_culture->xenograft treatment Treatment Initiation (Compound 18B or Vehicle) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis toxicity Toxicity Assessment (Hematology, Histopathology) endpoint->toxicity data Data Analysis & Comparison analysis->data toxicity->data

Caption: Experimental workflow for in vivo anticancer activity validation.

Detailed Experimental Protocols

The following are generalized protocols based on common practices for in vivo validation of anticancer agents. Specific parameters should be optimized for each study.

Human Tumor Xenograft Model
  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunodeficient mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used. Animals are housed in a pathogen-free environment.

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., 8-methoxyquinazoline derivative) and the alternative drug (e.g., Imatinib Mesylate) are administered at predetermined doses and schedules (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition is calculated at the end of the study. Other parameters like mean survival time can also be assessed.[5]

Toxicity Assessment
  • Body Weight: Animal body weight is recorded every 2-3 days as an indicator of general health and toxicity.

  • Hematological Analysis: At the end of the study, blood samples are collected for a complete blood count (CBC) to assess the impact on red blood cells, white blood cells, and platelets.[5]

  • Histopathological Examination: Major organs (liver, kidney, spleen, etc.) are collected, fixed in formalin, and processed for histopathological analysis to identify any signs of tissue damage.

Apoptosis and Cell Migration Assays (In Vitro Support for In Vivo Mechanism)
  • Apoptosis Detection: To confirm the mechanism of action, in vitro assays are crucial. Apoptosis can be detected using techniques like Hoechst 33342 and Annexin V/PI staining.[2]

  • Cell Migration Inhibition: The effect on cell migration can be assessed using an in vitro wound healing assay.[2]

Conclusion

The available preclinical data suggests that 8-methoxyquinazoline derivatives, exemplified by compounds like 18B, represent a promising class of anticancer agents.[2] Their mechanism of action, targeting key signaling pathways like Wnt/β-catenin, offers a potential therapeutic strategy for cancers with dysregulation in this pathway.[1][2][3] While direct in vivo comparative data for this compound itself is limited, the broader family of quinazoline derivatives has demonstrated significant in vivo efficacy.[4][6][7] Further in vivo studies are warranted to fully elucidate the therapeutic potential, toxicity profile, and pharmacokinetic properties of specific 8-methoxyquinazoline derivatives. The experimental protocols and comparative framework provided in this guide are intended to support the design and execution of such future investigations.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of quinazoline-based kinase inhibitors, a scaffold central to numerous targeted therapies. Due to the limited public availability of comprehensive kinome-wide screening data for 8-Methoxyquinazolin-4-OL, this guide will utilize the well-characterized quinazoline-based inhibitor, Gefitinib , as a primary reference. To provide a broader perspective on kinase inhibition profiles, comparative data for the multi-kinase inhibitor Vandetanib is also included.

Kinase Inhibition Profiling: A Comparative Overview

The inhibitory activity of Gefitinib and Vandetanib has been extensively profiled against a large panel of kinases. The following tables summarize the dissociation constants (Kd) for a selection of key on-target and off-target kinases, providing a quantitative measure of binding affinity. A lower Kd value indicates a stronger binding affinity.

Table 1: Comparative Kinase Inhibition Profile of Gefitinib

Kinase TargetDissociation Constant (Kd) in nMKinase FamilyPrimary Function
EGFR 2.4 Tyrosine KinaseCell proliferation, survival, and differentiation[1]
ERBB2 (HER2)270Tyrosine KinaseCell growth and differentiation
LCK>10,000Tyrosine KinaseT-cell signaling
SRC500Tyrosine KinaseCell growth, differentiation, and migration[2]
ABL1>10,000Tyrosine KinaseCell differentiation, division, and adhesion
KIT>10,000Tyrosine KinaseCell survival, proliferation, and differentiation
VEGFR2>10,000Tyrosine KinaseAngiogenesis[3]

Data sourced from publicly available KINOMEscan profiles.[4]

Table 2: Comparative Kinase Inhibition Profile of Vandetanib

Kinase TargetDissociation Constant (Kd) in nMKinase FamilyPrimary Function
VEGFR2 <3.0 Tyrosine KinaseAngiogenesis[3]
EGFR <3.0 Tyrosine KinaseCell proliferation, survival, and differentiation[1]
RET <3.0 Tyrosine KinaseNeuronal development and cell survival
VEGFR33.6Tyrosine KinaseLymphangiogenesis
TIE2 (TEK)26Tyrosine KinaseAngiogenesis
SRC32Tyrosine KinaseCell growth, differentiation, and migration[2]
LCK110Tyrosine KinaseT-cell signaling

Data sourced from publicly available KINOMEscan profiles.

Experimental Protocols

The data presented in this guide is typically generated using a competitive binding assay, such as the KINOMEscan® platform. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

KINOMEscan® Competition Binding Assay Protocol

Principle: This assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., Gefitinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate the dissociation constant (Kd) or percentage inhibition at a given concentration.[4][5][6]

G cluster_workflow Experimental Workflow: KINOMEscan® A Kinase Panel (DNA-tagged) D Incubation: Kinase + Ligand + Compound A->D B Immobilized Ligand (on solid support) B->D C Test Compound (e.g., Gefitinib) C->D E Quantification of Bound Kinase (qPCR) D->E F Data Analysis (Kd calculation) E->F

Caption: A simplified workflow of the KINOMEscan® competitive binding assay.

Signaling Pathway Context

The primary targets of many quinazoline-based inhibitors, such as Gefitinib, are key nodes in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is essential for interpreting the biological consequences of kinase inhibition.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, are crucial for normal cellular processes, but their dysregulation is a hallmark of many cancers.[1]

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR inhibits

Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition by Gefitinib.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is the primary driver of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. Vandetanib is a potent inhibitor of VEGFR2, thereby blocking the pro-angiogenic signals initiated by VEGF.[7][8]

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis & Vascular Permeability Raf_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Vandetanib Vandetanib Vandetanib->VEGFR2 inhibits

Caption: Overview of the VEGFR2 signaling cascade and its inhibition by Vandetanib.

Conclusion

This comparative guide highlights the importance of comprehensive kinase profiling in drug development. While Gefitinib demonstrates high selectivity for EGFR, Vandetanib exhibits a multi-targeted profile, inhibiting VEGFR, EGFR, and RET kinases with high potency. The provided data and experimental protocols serve as a valuable resource for researchers investigating the selectivity and potential therapeutic applications of quinazoline-based kinase inhibitors. A thorough understanding of an inhibitor's cross-reactivity profile is crucial for advancing novel targeted therapies from the laboratory to the clinic.

References

A Comparative Analysis of Wnt Pathway Inhibitors: Benchmarking 8-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the dysregulation of the Wnt signaling pathway is a critical target in various pathologies, most notably cancer. This guide provides a comparative analysis of a novel series of 8-methoxyquinazoline derivatives against other established Wnt pathway inhibitors, offering a comprehensive overview of their performance supported by experimental data.

The Wnt signaling cascade plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A variety of small-molecule inhibitors have been developed to modulate this pathway at different junctures. This guide focuses on a series of 4,7-disubstituted 8-methoxyquinazoline derivatives and compares their cytotoxic and Wnt inhibitory activities with well-characterized Wnt pathway inhibitors such as IWP-2, XAV939, and IWR-1.

Performance Comparison of Wnt Pathway Inhibitors

The efficacy of Wnt pathway inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the available quantitative data for a potent 8-methoxyquinazoline derivative (designated as 18B in a key study) and other benchmark inhibitors.[1][2][3]

InhibitorTarget/MechanismCell LineAssay TypeIC50 Value
8-Methoxyquinazoline derivative (18B) Disrupts β-catenin/TCF4 interactionHCT116 (Colon Cancer)Cytotoxicity (SRB Assay)5.64 ± 0.68 µM
HepG2 (Liver Cancer)Cytotoxicity (SRB Assay)23.18 ± 0.45 µM
Primary Gallbladder Cancer CellsCytotoxicity8.50 ± 1.44 µM
IWP-2 Porcupine (PORCN) inhibitor, blocks Wnt secretionL-cells expressing Wnt3AWnt/β-catenin signaling27 nM
XAV939 Tankyrase (TNKS1/2) inhibitor, stabilizes AxinDLD-1 (Colon Carcinoma)Wnt/β-catenin signaling4 nM (TNKS2), 11 nM (TNKS1)
IWR-1 Tankyrase (TNKS1/2) inhibitor, stabilizes AxinL-cells expressing Wnt3AWnt/β-catenin signaling180 nM

Visualizing the Wnt Signaling Pathway and Inhibitor Targets

The canonical Wnt signaling pathway is a key regulator of gene expression. In its "off" state, the destruction complex targets β-catenin for degradation. In the "on" state, Wnt ligands initiate a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. The following diagram illustrates this pathway and the points of intervention for the discussed inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription IWP2_target IWP-2 (PORCN) IWP2_target->Wnt inhibits secretion XAV939_IWR1_target XAV939 / IWR-1 (Tankyrase) XAV939_IWR1_target->Destruction_Complex stabilizes Axin Quinazoline_target 8-Methoxyquinazoline (β-catenin/TCF4) Quinazoline_target->TCF_LEF inhibits interaction

Caption: Canonical Wnt signaling pathway and points of inhibitor intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these Wnt pathway inhibitors.

TCF/LEF Reporter Assay (TOP/FOP Flash Assay)

This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HCT116) in 96-well plates.

    • Co-transfect cells with either a TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of the test inhibitor or vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure both Firefly (from TOP/FOP-Flash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash luciferase activity. A reduction in this ratio indicates inhibition of the pathway.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B or MTT Assay)

These assays determine the effect of the inhibitor on cell proliferation and survival.

Sulforhodamine B (SRB) Assay:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a range of inhibitor concentrations for a specified duration (e.g., 48 hours).

  • Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB dye.

  • Measurement:

    • Wash away the unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

MTT Assay:

  • Cell Seeding and Treatment:

    • Follow the same procedure as the SRB assay.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

Western Blotting for Wnt Pathway Proteins

This technique is used to measure changes in the protein levels of key Wnt pathway components.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the inhibitor for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, c-Myc) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and characterizing Wnt pathway inhibitors.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., TOP/FOP Flash Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Secondary_Assays Cell Viability (MTT/SRB Assay) Western Blot (β-catenin, Cyclin D1) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization

Caption: General workflow for Wnt inhibitor screening and characterization.

Conclusion

The comparative analysis reveals that the novel 8-methoxyquinazoline derivatives exhibit potent cytotoxic effects on cancer cell lines with activated Wnt signaling, with IC50 values in the low micromolar range.[1][2][3] While established inhibitors like IWP-2 and XAV939 show nanomolar efficacy in reporter assays, the cytotoxic potency of the 8-methoxyquinazoline series positions them as promising candidates for further investigation as anti-cancer agents. Mechanistic studies suggest that these quinazoline derivatives act downstream in the Wnt pathway, potentially by disrupting the interaction between β-catenin and TCF4, a mechanism distinct from the upstream inhibition of Wnt secretion or the stabilization of the destruction complex.[1][2][3] The provided experimental protocols offer a robust framework for the continued evaluation and development of these and other novel Wnt pathway inhibitors.

References

Head-to-head comparison of 8-Methoxyquinazolin-4-OL and imatinib mesylate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of 8-Methoxyquinazolin-4-OL Derivatives and Imatinib Mesylate in Oncology Research

This guide provides a detailed, data-driven comparison of the biochemical and cellular activities of this compound derivatives and the established anti-cancer drug, imatinib mesylate. The information is tailored for researchers, scientists, and drug development professionals, offering a clear juxtaposition of their mechanisms of action, target pathways, and available performance data. While direct head-to-head studies are limited, this guide consolidates available data to facilitate an informed evaluation of their potential therapeutic applications.

Overview and Mechanism of Action

Imatinib Mesylate , commercially known as Gleevec®, is a cornerstone of targeted cancer therapy.[1][2] It functions as a potent and selective inhibitor of a small number of tyrosine kinases, with its primary targets being BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] By competitively binding to the ATP-binding site of these kinases, imatinib locks them in an inactive conformation, thereby blocking downstream signaling pathways that drive cellular proliferation and survival.[5][6][7] This mechanism has proven highly effective in malignancies characterized by the constitutive activation of these kinases, such as Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][8][9]

In contrast, recent research has highlighted a novel class of This compound derivatives as potential cytotoxic agents that operate through a distinct mechanism.[10][11] These compounds have been designed to inhibit the β-catenin/TCF4 protein-protein interaction, a critical step in the Wnt signaling pathway.[10][11] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, leading to the accumulation of β-catenin in the nucleus, where it complexes with TCF4 to drive the transcription of oncogenes. By disrupting this interaction, this compound derivatives can suppress the expression of key Wnt target genes like c-MYC and Cyclin D1, leading to apoptosis and inhibition of cell migration in cancer cells with a constitutively active Wnt/β-catenin pathway.[10][11]

Target Signaling Pathways

The differential mechanisms of action of imatinib mesylate and this compound derivatives are best understood by visualizing their respective signaling pathways.

imatinib_pathway cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR/c-Kit Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PDGFR->Downstream BCR_ABL BCR-ABL (constitutively active) BCR_ABL->Downstream ATP ATP ATP->BCR_ABL Binds to active site Imatinib Imatinib Mesylate Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Promotes Proliferation Cell Proliferation & Survival Downstream->Proliferation quinazolin_pathway cluster_cytoplasm cluster_nucleus Wnt_Signal Wnt Signal (constitutively active) beta_catenin_cyto β-catenin Wnt_Signal->beta_catenin_cyto Stabilizes beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Oncogenes Oncogene Transcription (c-MYC, Cyclin D1) beta_catenin_nuc->Oncogenes Binds to TCF4 TCF4 TCF4 TCF4->Oncogenes Quinazolin This compound Derivative Quinazolin->beta_catenin_nuc Inhibits binding to TCF4 Apoptosis Apoptosis Quinazolin->Apoptosis Promotes Proliferation Cell Proliferation & Migration Oncogenes->Proliferation kinase_assay_workflow start Start setup Prepare reaction mix: - Kinase - Substrate - [γ-³³P]-ATP start->setup add_inhibitor Add varying concentrations of Imatinib Mesylate setup->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate sds_page Separate by SDS-PAGE incubate->sds_page quantify Quantify phosphorylated substrate sds_page->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

References

In Vitro Validation of 8-Methoxyquinazolin-4-OL Core Structure as a β-catenin/TCF4 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] The interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, especially TCF4, is the terminal step in this pathway, leading to the transcription of oncogenes like c-MYC and Cyclin D1.[1] Consequently, the development of small molecule inhibitors that disrupt the β-catenin/TCF4 protein-protein interaction (PPI) represents a promising therapeutic strategy.[2][3] This guide provides an in vitro validation overview of a compound representative of the 8-methoxyquinazoline scaffold, a promising class of β-catenin/TCF4 inhibitors, and compares its performance with other known inhibitors.

Featured Inhibitor: 8-Methoxyquinazoline Derivative (Compound 18B)

Recent studies have explored a series of novel 4,7-disubstituted 8-methoxyquinazoline-based derivatives as potential cytotoxic agents that inhibit the β-catenin/TCF4 interaction.[2][4][5] Within this series, compound (18B) emerged as a particularly potent derivative.[2][4][5] For the purpose of this guide, we will use the published data for compound (18B) to represent the therapeutic potential of the 8-methoxyquinazoline core structure. Mechanistic studies have shown that compound (18B) downregulates the β-catenin/TCF4 signaling pathway, reduces the expression of both β-catenin and TCF4 proteins, and decreases the mRNA levels of the target genes c-MYC and Cyclin D1 in HCT116 cells.[2][5]

Wnt/β-catenin Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for β-catenin/TCF4 inhibitors.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_cyto_off β-catenin Destruction_Complex->beta_catenin_cyto_off Phosphorylation Proteasome Proteasome beta_catenin_cyto_off->Proteasome Ubiquitination & Degradation TCF4_off TCF4 Wnt_Genes_off Wnt Target Genes OFF TCF4_off->Wnt_Genes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_inactivated Inactive Destruction Complex Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_cyto_on β-catenin (Accumulates) Destruction_Complex_inactivated->beta_catenin_cyto_on Degradation Blocked beta_catenin_nuc β-catenin beta_catenin_cyto_on->beta_catenin_nuc Nuclear Translocation TCF4_on TCF4 beta_catenin_nuc->TCF4_on Wnt_Genes_on Wnt Target Genes ON (c-MYC, Cyclin D1) TCF4_on->Wnt_Genes_on Transcription Inhibitor 8-Methoxyquinazolin-4-OL (and other inhibitors) Inhibitor->beta_catenin_nuc Blocks Interaction

Canonical Wnt/β-catenin signaling pathway and inhibitor mechanism.

Performance Comparison of β-catenin/TCF4 Inhibitors

The efficacy of β-catenin/TCF4 inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following table summarizes the performance of the representative 8-methoxyquinazoline derivative (Compound 18B) against other known inhibitors.

InhibitorAssay TypeCell LineIC50 (µM)Reference
Compound 18B Cytotoxicity (SRB)HCT1165.64 ± 0.68[2][4]
Cytotoxicity (SRB)HepG27.92 ± 1.21[2][4]
CytotoxicityPrimary Gallbladder Cancer Cells8.50 ± 1.44[2][4][5]
LF3Luciferase Reporter-< 2[3]
BC-23FP-based Binding Assay-1.7[3]
Luciferase ReporterH12992.3[3]
HenryinIn vitro Binding Assay-1 - 4[3]
Compound 41Fluorescence Polarization-0.72
ICG-001Luciferase Reporter-3
PNU-74654Luciferase Reporter-~10
HI-B1Luciferase ReporterDLD1, Caco-2Not specified, dose-dependent inhibition[1][6]

Experimental Protocols

Standard in vitro assays are crucial for validating the efficacy and mechanism of action of potential β-catenin/TCF4 inhibitors. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay (TOPFlash/FOPFlash)

This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF4 complex.

  • Principle: Cells are co-transfected with a TOPFlash plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene, and a control Renilla luciferase plasmid. A parallel transfection is done with a FOPFlash plasmid, containing mutated, non-functional TCF/LEF sites, as a negative control. Inhibition of the β-catenin/TCF4 interaction leads to a decrease in luciferase expression from the TOPFlash reporter.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HCT116, HEK293) in 96-well plates and allow them to adhere overnight.

    • Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound derivative) for a specified period (e.g., 24-48 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the TOPFlash/FOPFlash firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in the TOP/FOP ratio in treated cells compared to vehicle-treated controls.

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify that the inhibitor disrupts the physical interaction between β-catenin and TCF4 within the cellular context.

  • Principle: An antibody specific to a "bait" protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., TCF4) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

    • Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

    • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-β-catenin) overnight at 4°C.

    • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the prey protein (e.g., anti-TCF4). A decrease in the amount of co-precipitated TCF4 in inhibitor-treated samples indicates disruption of the interaction.

Western Blotting

This technique is used to measure the protein levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1, following inhibitor treatment.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • Sample Preparation: Treat cells with the inhibitor, lyse them, and determine the protein concentration.

    • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify changes in protein expression.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for the in vitro validation of a putative β-catenin/TCF4 inhibitor.

Workflow start Hypothesized β-catenin/TCF4 Inhibitor (e.g., this compound) assay_cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) start->assay_cytotoxicity assay_luciferase TOPFlash/FOPFlash Luciferase Reporter Assay start->assay_luciferase result_ic50 Determine IC50 for Cytotoxicity assay_cytotoxicity->result_ic50 result_luciferase Quantify Inhibition of TCF4 Transcriptional Activity assay_luciferase->result_luciferase assay_coip Co-immunoprecipitation (β-catenin & TCF4) result_coip Confirm Disruption of β-catenin/TCF4 Interaction assay_coip->result_coip assay_wb Western Blot for Downstream Targets (c-MYC, Cyclin D1) result_wb Measure Reduction in Oncogene Expression assay_wb->result_wb conclusion Validated In Vitro Inhibitor result_ic50->conclusion result_luciferase->assay_coip result_luciferase->conclusion result_coip->assay_wb result_coip->conclusion result_wb->conclusion

Workflow for in vitro validation of β-catenin/TCF4 inhibitors.

References

The Double-Edged Sword: 8-Methoxyquinazolin-4-OL Derivatives Show Preferential Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the potential of quinazoline-based compounds as selective anti-cancer agents. This guide provides a comparative analysis of the cytotoxic effects of 8-methoxyquinazoline derivatives on cancerous versus normal cell lines, offering valuable insights for researchers and drug development professionals. While direct comparative data for the parent compound 8-Methoxyquinazolin-4-OL is limited, studies on its derivatives consistently demonstrate a favorable selectivity index, indicating a greater potency against cancer cells while sparing their non-cancerous counterparts.

Comparative Cytotoxicity: A Quantitative Look

The in vitro cytotoxicity of various 8-methoxyquinazoline derivatives has been evaluated across a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison. The data consistently reveals lower IC50 values for cancer cell lines, signifying higher potency, compared to normal cell lines.

Compound ClassCancer Cell LineCancer Cell TypeIC50 (µM)Normal Cell LineNormal Cell TypeIC50 (µM)Selectivity Index (SI) (IC50 Normal / IC50 Cancer)Reference
4,7-disubstituted 8-methoxyquinazolineHCT116Colon Carcinoma5.64 ± 0.68----[1][2]
HepG2Liver Carcinoma23.18 ± 0.45----[1][2]
Primary Gallbladder CancerGallbladder Cancer8.50 ± 1.44----[1][2]
Quinazoline-oxymethyltriazole (Compound 8a)HCT-116Colon Carcinoma5.33 (72h)WRL-68Liver Epithelial71.32 - 94.07 (72h)~13.4 - 17.6
HepG2Liver Carcinoma7.94 (72h)WRL-68Liver Epithelial71.32 - 94.07 (72h)~8.9 - 11.8
3-methylenamino-4(3H)-quinazolone (Compound 7)MDA-MB-231Breast Cancer8.79LLC-PK1Kidney Epithelial34.82 - 60.18~4.0 - 6.8
6-Bromo quinazoline-4(3H)-one (Compound 8a)MCF-7Breast Cancer15.85 ± 3.32MRC-5Lung Fibroblast84.20 ± 1.72~5.3
SW480Colon Carcinoma17.85 ± 0.92MRC-5Lung Fibroblast84.20 ± 1.72~4.7
Quinazolinone-based glycosidesHCT-116Colon Carcinoma5.70 - 8.10BJ-1Skin Fibroblast>50>6.2 - 8.8[3]

Note: The data presented is for derivatives of 8-methoxyquinazoline and other quinazoline compounds, as direct comparative studies on this compound were not available. The Selectivity Index (SI) is a ratio calculated to quantify the differential activity of a compound. A higher SI value indicates greater selectivity for cancer cells.

Unraveling the Mechanism: The β-Catenin/TCF4 Signaling Pathway

Research into the mechanism of action of 4,7-disubstituted 8-methoxyquinazoline derivatives has revealed their ability to interfere with the Wnt/β-catenin signaling pathway.[1] This pathway is often hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival. Specifically, these compounds have been shown to downregulate the β-catenin/TCF4 signaling pathway, leading to a reduction in the expression of Wnt target genes like c-MYC and Cyclin D1, which are critical for cancer cell growth.[1]

G cluster_0 Wnt OFF State cluster_1 Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex | GSK3b GSK3β APC APC Axin Axin CK1 CK1 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Genes (c-MYC, Cyclin D1) TCF_LEF->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Quinazoline 8-Methoxyquinazoline Derivatives Quinazoline->beta_catenin Inhibits Nuclear Accumulation Quinazoline->TCF_LEF Inhibits Interaction

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of 8-methoxyquinazoline derivatives.

Experimental Corner: How Selectivity is Measured

The determination of cytotoxicity and selectivity involves robust in vitro assays. The following outlines a general workflow and detailed protocols for the Sulforhodamine B (SRB) and MTT assays, commonly employed in these studies.

G start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with 8-Methoxyquinazoline Derivatives (Varying Concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., SRB or MTT) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis (Calculate IC50 & Selectivity Index) measurement->analysis end End analysis->end

Caption: General experimental workflow for assessing cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the 8-methoxyquinazoline derivative and incubate for a further 48-72 hours.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.

Conclusion

The available data on 8-methoxyquinazoline derivatives strongly suggests a promising therapeutic window, with these compounds exhibiting significant cytotoxicity against various cancer cell lines while demonstrating reduced toxicity towards normal cells. The inhibition of the Wnt/β-catenin pathway appears to be a key mechanism driving this selective anti-cancer activity. Further investigation into the precise molecular interactions and the development of more potent and selective derivatives are warranted to translate these promising in vitro findings into effective clinical therapies.

References

Comparative Docking Analysis of 8-Methoxyquinazolin-4-OL Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of molecular docking studies performed on various 8-Methoxyquinazolin-4-OL derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development to offer insights into the binding affinities and potential therapeutic targets of this class of compounds. The data presented is compiled from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships.

Executive Summary

Quinazoline derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 8-methoxy-substituted quinazolinone scaffold, in particular, has emerged as a promising framework for the design of targeted therapeutic agents. Molecular docking studies are crucial computational techniques that predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[3] This guide summarizes key findings from comparative docking studies, presenting binding affinities, interaction patterns, and the experimental methodologies employed.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, comparing the binding energies and inhibitory concentrations of different this compound derivatives against several key protein targets implicated in cancer and other diseases.

Table 1: Docking Performance of 4,7-disubstituted 8-methoxyquinazoline Derivatives against β-catenin/TCF4 [4]

Compound IDStructureDocking Score (kcal/mol)Target ProteinPDB ID
14A 4N-(3-Chlorophenyl)-7-(3-(4-morpholinyl)propoxy)-8-methoxyquinazolin-4-amine-8.54β-catenin1JPW
18B N-(3-chloro-4-fluorophenyl)-8-methoxy-7-(3-morpholinopropoxy)quinazolin-4-amine-9.21β-catenin1JPW
Reference Imatinib MesylateNot ReportedNot ApplicableN/A

Table 2: Docking and In Vitro Activity of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one Derivatives [5]

Compound IDSubstitution at Position 3Docking Score (kcal/mol) vs. VEGFR2IC50 (nM) vs. VEGFR2Docking Score (kcal/mol) vs. EGFRIC50 (nM) vs. EGFR
6 3-chlorophenyl-8.998.1-9.6106
8 4-methoxyphenyl-8.1Not Reported-8.9Not Reported
9 4-chlorophenyl-8.7Not Reported-9.2Not Reported
10 methyl-7.5Not Reported-8.1Not Reported
11 3,4,5-trimethoxyphenyl-8.2Not Reported-9.1Not Reported
Reference DocetaxelNot Reported89.3Not Reported56.1

Experimental Protocols

The methodologies cited in the reviewed studies for molecular docking are outlined below. These protocols provide a basis for the replication and validation of the presented findings.

Molecular Docking Protocol

A generalized workflow for the molecular docking studies of quinazoline derivatives involves several key steps from protein and ligand preparation to the analysis of results.[3]

  • Protein Preparation : The three-dimensional crystal structures of the target proteins (e.g., VEGFR2, EGFR, β-catenin) are obtained from the Protein Data Bank (PDB).[2] Water molecules, heteroatoms, and co-ligands are typically removed from the protein structure. Hydrogen atoms are added to the protein, and charges are assigned.[2] The protein is then energy minimized to relieve any steric clashes.

  • Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using appropriate force fields (e.g., CHARMm).

  • Docking Simulation : Molecular docking is performed using software such as AutoDock, AutoDock Vina, or Molegro Virtual Docker.[4][5][6] The prepared ligand is placed in the defined active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site to find the most stable binding pose, which is typically evaluated based on a scoring function that estimates the binding free energy.[3]

  • Analysis of Results : The docking results are analyzed to identify the best-docked conformation for each ligand based on the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the structural basis of the binding affinity.[3][7]

Visualization of Pathways and Workflows

Diagrams are provided below to illustrate a typical molecular docking workflow and key signaling pathways targeted by the this compound derivatives.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_output Output PDB Select Target Protein (PDB) DefineSite Define Binding Site PDB->DefineSite Ligands Prepare Ligand Library (3D) RunDocking Run Docking Simulation (e.g., AutoDock Vina) Ligands->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Docked Poses & Binding Energy RunDocking->AnalyzePoses Visualize Visualize Interactions (H-bonds, Hydrophobic) AnalyzePoses->Visualize SAR Identify Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A generalized workflow for a molecular docking study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR/VEGFR signaling pathways targeted by quinazoline derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates & degrades BetaCateninN β-catenin TCF4 TCF4 BetaCateninN->TCF4 binds GeneTranscription Target Gene Transcription TCF4->GeneTranscription activates Inhibitor 8-Methoxyquinazoline Derivatives Inhibitor->BetaCateninN inhibits interaction with TCF4 Wnt Wnt Signal (Inactive) Wnt->DestructionComplex allows

Caption: Wnt/β-catenin signaling pathway and inhibition by 8-methoxyquinazoline derivatives.

References

Safety Operating Guide

Proper Disposal of 8-Methoxyquinazolin-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 8-Methoxyquinazolin-4-OL. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory settings.

Immediate Safety and Hazard Summary

This compound, and quinazoline derivatives in general, are classified as hazardous substances. Safety Data Sheets (SDS) indicate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., a dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood

Operational Plan for Waste Management

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Storage:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[4] Ensure the container is suitable for storing chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Procedure:

  • Collection: Ensure all waste is collected in the appropriate, sealed container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[3] Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash. [3][4]

Quantitative Data Summary

No specific quantitative data for disposal limits (e.g., concentration thresholds) for this compound were found in the searched safety data sheets. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration values for a particular compound. All waste containing this compound should be treated as hazardous.

ParameterValueSource
Recommended Disposal MethodIncineration via licensed hazardous waste disposal companyBenchChem
Prohibited Disposal MethodsDrain disposal, regular trashBenchChem, ChemicalBook
Experimental Protocols: In-Lab Chemical Degradation

While sending the waste for professional incineration is the primary recommendation, in-lab chemical degradation may be considered in specific circumstances, provided the necessary equipment and safety measures are in place. The quinazolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, breaking it down into less hazardous components.[3][5]

Important Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting, within a certified chemical fume hood.

Objective: To hydrolyze this compound into less hazardous degradation products.

Materials:

  • This compound waste

  • Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Heating mantle

  • Appropriate neutralization agents (e.g., sodium bicarbonate for acid hydrolysis, a suitable acid for basic hydrolysis)

  • pH indicator paper or a pH meter

Procedure:

  • Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.

  • Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Addition of Reagent: Slowly and carefully add an excess of either concentrated HCl or a concentrated NaOH solution to the flask.

  • Reaction: Gently heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., overnight) with continuous stirring. The reaction time may vary depending on the concentration of the waste.

  • Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature. Carefully neutralize the reaction mixture. For acidic hydrolysis, slowly add a base (e.g., sodium bicarbonate) until the pH is neutral. For basic hydrolysis, slowly add an acid until the pH is neutral.

  • Disposal of Products: The resulting neutralized solution may be disposable down the drain with copious amounts of water, pending verification with your local EHS guidelines. The degradation products are generally considered less hazardous, but it is crucial to confirm this with your institution's waste disposal protocols.

Visualizations

Disposal_Workflow cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions start This compound Waste Generated is_contaminated Is the material (solid or liquid) contaminated with this compound? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container. is_contaminated->collect_waste Yes drain_disposal Do NOT dispose down the drain. trash_disposal Do NOT dispose in regular trash. contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. collect_waste->contact_ehs schedule_pickup Schedule a hazardous waste pickup. contact_ehs->schedule_pickup handover Hand over waste for professional disposal (incineration is preferred). schedule_pickup->handover end Disposal Complete handover->end

Caption: Disposal workflow for this compound.

In_Lab_Degradation cluster_workflow In-Lab Hydrolysis Protocol start Waste in Fume Hood add_reagent Add excess strong acid or base start->add_reagent reflux Heat to reflux overnight add_reagent->reflux cool Cool to room temperature reflux->cool neutralize Neutralize the solution cool->neutralize check_ehs Consult EHS for final disposal of neutralized solution neutralize->check_ehs final_disposal Dispose of neutralized solution as per EHS guidance check_ehs->final_disposal end Degradation Complete final_disposal->end

Caption: Experimental workflow for in-lab degradation.

References

Essential Safety and Logistical Information for Handling 8-Methoxyquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential procedural information for the safe use of 8-Methoxyquinazolin-4-OL, a quinazoline derivative, from initial handling to final disposal. The following protocols are based on best practices for this class of compounds and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles in situations with a higher risk of splashing.[1][2]Mandatory to protect against splashes and airborne particles. Ensure goggles provide a complete seal around the eyes.[2]
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).[1][2] Lab Coat/Gown: A clean lab coat or a disposable gown. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1]Inspect gloves for tears or perforations before each use.[2] Remove and dispose of contaminated gloves immediately, avoiding contact with the outer surface.[1][2] A buttoned lab coat protects against contamination.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling fine powders outside of a fume hood or if aerosolization is possible.[3][4]To be used based on a risk assessment, especially when engineering controls are not sufficient to minimize inhalation of dust particles.[2]

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the substance-specific SDS for this compound.[1]

  • Designated Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Assemble Materials: Gather all necessary equipment and reagents before starting.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Handling:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.[1]

  • Weighing and Transferring: If handling a solid, do so carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.[1] For solutions, use a pipette or syringe with caution to prevent splashes.[1][2]

  • During the Experiment: Keep all containers of this compound clearly labeled and sealed when not in use.[1] Avoid direct contact with skin, eyes, and clothing.[1]

Post-Experiment:

  • Decontamination: Clean and decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]

  • Doffing PPE: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1]

Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All unused this compound and contaminated materials (e.g., gloves, pipette tips, paper towels) must be treated as hazardous chemical waste.[5]

  • Waste Container: Collect chemical waste in a designated, properly labeled, and sealed container.[5] The container must be compatible with the chemical.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weighing/Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Doff PPE post1->post2 disp1 Segregate Waste post2->disp1 disp2 Label & Store Waste disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.